Comprehensive Technical Guide: Physical Properties, Solubility, and Synthetic Utility of Phenyl 1H-Indol-5-ylcarbamate (CAS 109737-03-3)
Executive Summary In modern medicinal chemistry and drug development, the synthesis of unsymmetrical ureas is a critical pathway for generating kinase inhibitors, receptor antagonists, and structural analogs. Phenyl 1H-i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and drug development, the synthesis of unsymmetrical ureas is a critical pathway for generating kinase inhibitors, receptor antagonists, and structural analogs. Phenyl 1H-indol-5-ylcarbamate (CAS 109737-03-3) serves as a highly reactive, bench-stable activated intermediate that enables phosgene-free urea synthesis.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide synthesizes the chemical physics of CAS 109737-03-3 with its practical solubility profile, culminating in a self-validating experimental protocol designed for high-yield aminolysis.
Chemical Identity & Structural Significance
At its core, CAS 109737-03-3 is an indole-based building block activated by a phenyl carbamate moiety.
IUPAC Name: Phenyl 1H-indol-5-ylcarbamate
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
Mechanistic Causality of the Structure:
Historically, synthesizing indole-5-ureas required reacting 5-aminoindole with highly toxic phosgene gas or unstable isocyanates. By utilizing a phenyl carbamate [1], chemists leverage the thermodynamic leaving-group ability of the phenoxide anion (phenol pKa ~10). The electron-withdrawing nature of the phenoxy group highly activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines while remaining entirely stable to ambient moisture at room temperature.
Physical Properties
Understanding the physical properties of CAS 109737-03-3 is essential for predicting its behavior in reaction matrices. Below is a synthesis of its empirical and computationally derived physicochemical properties [3].
Property
Value
Scientific Rationale
Appearance
Off-white to pale brown solid
Typical chromophore behavior of functionalized indole derivatives.
Predicted LogP
~3.2
High lipophilicity driven by the dual aromatic systems (indole and phenyl rings).
TPSA
~54.1 Ų
Topological Polar Surface Area is dictated by the carbamate core and indole nitrogen, influencing cellular permeability and solvation.
H-Bond Donors
2
The indole (N-H) and carbamate (N-H) act as primary hydrogen bond donors.
H-Bond Acceptors
2
The carbonyl oxygen (C=O) and phenoxy oxygen (-O-) act as hydrogen bond acceptors.
Solubility Profile and Solvation Dynamics
The solubility of CAS 109737-03-3 dictates the choice of reaction solvent. Because the molecule possesses a highly lipophilic backbone coupled with localized, strong hydrogen-bonding sites, it exhibits a distinct solubility gradient.
Solvent
Solubility Level
Mechanistic Explanation
DMSO (Dimethyl Sulfoxide)
Excellent (>50 mg/mL)
DMSO's high dielectric constant and strong H-bond acceptor capacity perfectly solvate the two N-H donors on the molecule.
DMF (Dimethylformamide)
Excellent (>50 mg/mL)
Similar to DMSO; the polar aprotic nature stabilizes the molecule without unwanted nucleophilic interference.
THF (Tetrahydrofuran)
Moderate (~10-20 mg/mL)
THF balances lipophilic solvation (for the aromatic rings) with moderate oxygen-based H-bond acceptance. Ideal for mild reactions.
DCM (Dichloromethane)
Poor (<5 mg/mL)
DCM lacks the H-bond accepting capability required to disrupt the intermolecular hydrogen bonding of the solid crystal lattice.
Water
Insoluble (<0.1 mg/mL)
The high LogP (~3.2) and dominant hydrophobic surface area prevent aqueous hydration shells from forming.
The primary application of CAS 109737-03-3 is the generation of unsymmetrical indole-5-ureas. The following protocol is designed as a self-validating system —meaning the thermodynamic choices and workup steps inherently drive the reaction to completion and self-purify the product [2].
Step-by-Step Methodology
Solvation & Matrix Preparation:
Action: Dissolve 1.0 equivalent of CAS 109737-03-3 in anhydrous DMSO to achieve a 0.2 M concentration.
Causality: DMSO is selected over THF because its high polarity stabilizes the highly charged tetrahedral intermediate formed during the transition state, significantly accelerating the reaction rate.
Nucleophile & Base Addition:
Action: Add 1.2 equivalents of the target amine (primary or secondary), followed immediately by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as a non-nucleophilic proton sink. As the reaction progresses, phenol is eliminated. Without DIPEA, the acidic phenol would protonate the incoming amine nucleophile, quenching the reaction. DIPEA ensures the nucleophile remains in its active, deprotonated state.
Thermal Activation:
Action: Heat the reaction mixture to 60–65°C for 4 to 6 hours under an inert atmosphere (N2 or Argon).
Causality: While phenyl carbamates are reactive, the addition-elimination sequence requires thermal energy to overcome the activation barrier of breaking the C-O (phenoxy) bond.
Self-Validating Workup (In-Process Control):
Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash vigorously with 1M aqueous NaOH, followed by brine.
Causality: This is the self-validating step. The 1M NaOH quantitatively deprotonates the eliminated phenol byproduct, converting it into water-soluble sodium phenoxide. The DMSO, DIPEA, and phenoxide partition entirely into the aqueous layer, leaving only the highly pure, unsymmetrical urea in the organic EtOAc layer.
Visualizations of Workflows and Mechanisms
To fully grasp the synthetic utility of CAS 109737-03-3, we must visualize both the macro-workflow and the micro-mechanism.
Workflow: Synthesis of Unsymmetrical Ureas
Synthetic workflow for generating unsymmetrical ureas via CAS 109737-03-3.
Mechanistic Pathway: Addition-Elimination
Addition-elimination mechanism of aminolysis for phenyl carbamates.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary: Computed Properties for Carbamate Intermediates." PubChem Database.[Link]
Exploratory
Phenyl 1H-Indol-5-ylcarbamate: A Technical Guide to its Mechanism of Action in Drug Discovery
Abstract The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents. When coupled with a carbamate functional group, it gives rise to a class of com...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents. When coupled with a carbamate functional group, it gives rise to a class of compounds with significant potential for enzyme inhibition. This technical guide provides an in-depth exploration of the probable mechanism of action of phenyl 1H-indol-5-ylcarbamate, a representative molecule of this class. Drawing upon established principles of medicinal chemistry and evidence from analogous compounds, we delineate its likely molecular targets, the chemical basis of its inhibitory activity, and its broader implications for drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising molecular architecture.
Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety
The indole ring system is a recurring motif in a vast array of biologically active natural products and synthetic drugs, lauded for its ability to participate in various non-covalent interactions with biological macromolecules.[1][2] Its versatile structure can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The carbamate group, on the other hand, is a well-established functional group in drug design, often employed as a covalent or pseudo-irreversible inhibitor of enzymes, particularly serine hydrolases.[4][5]
The strategic combination of the indole scaffold with a phenylcarbamate moiety at the 5-position, as in phenyl 1H-indol-5-ylcarbamate, creates a molecule with a high probability of targeted enzyme inhibition. The indole core acts as a recognition element, guiding the molecule to the active site of a specific enzyme, while the phenylcarbamate serves as the "warhead," reacting with a key catalytic residue to inactivate the enzyme. This guide will dissect this proposed mechanism, drawing parallels from closely related and well-characterized indole-based carbamate inhibitors.
Unraveling the Mechanism of Action: A Focus on Enzyme Inhibition
Based on the extensive literature on both indole and carbamate-containing compounds, the most probable mechanism of action for phenyl 1H-indol-5-ylcarbamate is the inhibition of one or more enzymes, likely through a covalent modification of the active site.
The Carbamylation of Serine Hydrolases: The Predominant Hypothesis
A significant body of research points to the ability of carbamates to inhibit serine hydrolases.[4][5] These enzymes, which include therapeutically relevant targets like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), feature a highly reactive serine residue within their catalytic triad. The proposed mechanism of inhibition by phenyl 1H-indol-5-ylcarbamate involves the nucleophilic attack of this catalytic serine on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then collapses to form a stable, carbamylated enzyme, releasing phenol as a leaving group. This covalent modification renders the enzyme inactive.
The reactivation of the carbamylated enzyme is typically a slow process, leading to a prolonged inhibitory effect. This pseudo-irreversible inhibition is a desirable characteristic for many therapeutic applications. For instance, a rivastigmine-derived phenyl N-ethyl-N-methylcarbamate fragment attached to a 1-(phenylsulfonyl)-1H-indole scaffold has been shown to be a selective, pseudo-irreversible inhibitor of butyrylcholinesterase.[6]
Diagram: Proposed Mechanism of Serine Hydrolase Inhibition
Caption: Proposed mechanism of serine hydrolase inhibition.
Likely Enzymatic Targets
Given the structural similarities to known inhibitors, the primary candidates for the molecular targets of phenyl 1H-indol-5-ylcarbamate include:
Cholinesterases (AChE and BuChE): The inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. Numerous studies have demonstrated that carbamate derivatives of indoline (a reduced form of indole) are potent inhibitors of both AChE and BuChE.[4] The indole scaffold likely contributes to binding affinity within the active site gorge of these enzymes.
Monoamine Oxidase B (MAO-B): A close analog, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, has been identified as a selective and competitive inhibitor of human MAO-B.[7][8] This suggests that the indol-5-yl core is a suitable scaffold for targeting this enzyme, which is a key target in the treatment of Parkinson's disease and depression. While the reported inhibitor is a carboxamide, the carbamate could potentially act through a similar binding mode, with the carbamate providing a mechanism for covalent inactivation.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenyl 1H-indol-5-ylcarbamate is a consequence of the interplay between its constituent parts. SAR studies of related compounds provide valuable insights:
The Indole Scaffold: The indole nucleus serves as the foundational scaffold, providing a rigid structure for the optimal presentation of the carbamate group. Substitutions on the indole nitrogen (N1 position) and other positions on the ring can significantly modulate binding affinity and selectivity for the target enzyme.[3]
The Carbamate Linkage: The carbamate group is the key reactive element. The nature of the alcohol-derived leaving group (in this case, phenol) can influence the rate of carbamylation. Electron-withdrawing substituents on the phenyl ring of the carbamate can increase the electrophilicity of the carbonyl carbon, potentially leading to a faster rate of enzyme inactivation.[9]
The 5-Position Linkage: The attachment of the carbamate at the 5-position of the indole ring is a critical determinant of target specificity. This positioning directs the reactive carbamate group towards the active site of specific enzymes.[10]
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of phenyl 1H-indol-5-ylcarbamate, a series of well-established experimental protocols should be employed.
Synthesis and Purification
A plausible synthetic route to phenyl 1H-indol-5-ylcarbamate would involve the reaction of 5-aminoindole with phenyl chloroformate in the presence of a suitable base.
Thermodynamic Stability of Phenyl 1H-indol-5-ylcarbamate at Room Temperature: A Comprehensive Technical Guide
Executive Summary As a Senior Application Scientist, I approach the thermodynamic stability of phenyl 1H-indol-5-ylcarbamate (CAS 109737-03-3) not merely as a set of static data points, but as a dynamic interplay of elec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I approach the thermodynamic stability of phenyl 1H-indol-5-ylcarbamate (CAS 109737-03-3) not merely as a set of static data points, but as a dynamic interplay of electronic effects, solvent interactions, and structural thermodynamics. This molecule is a highly valuable structural motif in medicinal chemistry, often utilized as an activated intermediate for urea synthesis or as a prodrug scaffold. Unlike standard alkyl carbamates, O-aryl carbamates exhibit unique thermodynamic behaviors due to the distinct electronic properties of the phenoxy leaving group. Understanding its stability at room temperature (20–25 °C) is critical for formulation, storage, and downstream synthetic applications.
Structural Thermodynamics & Electronic Causality
The thermodynamic stability of any organic carbamate is fundamentally governed by the resonance delocalization of the nitrogen lone pair into the carbonyl
π∗
antibonding orbital, which imposes a degree of conformational restriction and chemical stability[1]. However, in phenyl 1H-indol-5-ylcarbamate, this resonance is perturbed by two competing structural factors:
The Phenoxy Leaving Group: Phenol has a pKa of ~10, making the phenoxide anion a significantly better leaving group than a standard alkoxide (pKa ~16). This inherently lowers the activation energy barrier for nucleophilic acyl substitution, making O-aryl carbamates exceedingly more reactive than their aliphatic counterparts[2].
The Indole Core: The electron-rich 1H-indol-5-yl moiety donates electron density toward the carbamate nitrogen, enhancing the N-C(O) resonance character. Furthermore, the indole N-H acts as a strong hydrogen bond donor. In the solid state, this facilitates a robust intermolecular hydrogen-bonding network, maximizing crystal lattice energy and ensuring high solid-state thermodynamic stability[1].
At room temperature, the molecule exists in a deep thermodynamic well in the solid state. However, in solution, its stability is kinetically controlled and highly dependent on the dielectric constant of the solvent and the presence of nucleophiles.
Degradation Pathways
While phenyl 1H-indol-5-ylcarbamate is stable under ambient solid-state conditions, exposing it to specific environments triggers distinct degradation mechanisms:
Hydrolysis & Aminolysis: At room temperature, neutral aqueous hydrolysis is thermodynamically favorable but kinetically extremely slow due to the high activation energy required for water to attack the sterically hindered carbonyl. However, under basic conditions (pH > 9), hydroxide readily attacks the carbonyl. The tetrahedral intermediate collapses to expel the resonance-stabilized phenoxide anion, leading to irreversible cleavage into 5-aminoindole, phenol, and carbon dioxide.
Thermal Cleavage: While typically requiring elevated temperatures, trace acidic impurities or prolonged exposure to high-humidity environments can catalyze the reversion of the carbamate into 5-indolyl isocyanate and phenol[3].
Workflow for assessing the thermodynamic stability of phenyl 1H-indol-5-ylcarbamate.
Quantitative Stability Data
The following table summarizes the kinetic and thermodynamic stability profile of phenyl 1H-indol-5-ylcarbamate at a controlled room temperature (25 °C).
Trust in analytical data stems from self-validating experimental design. In our kinetic profiling, we do not simply measure the disappearance of the parent carbamate. We mandate a rigorous "mass balance" check: the molar loss of phenyl 1H-indol-5-ylcarbamate must be quantitatively matched by the molar appearance of 5-aminoindole and phenol. Any deviation from a 100 ± 2% mass balance immediately flags the presence of unmonitored secondary degradation pathways, such as the oxidative polymerization of the electron-rich indole core.
Preparation: Prepare a 1.0 mg/mL stock solution of phenyl 1H-indol-5-ylcarbamate in anhydrous, HPLC-grade acetonitrile.
Buffer Spiking: Dilute the stock 1:10 into three separate aqueous buffer systems: pH 2.0 (Phosphate), pH 7.4 (PBS), and pH 10.0 (Borate). Maintain a 10% organic co-solvent concentration to prevent precipitation.
Incubation: Incubate the solutions in sealed, inert amber vials at a strictly controlled room temperature (25.0 ± 0.1 °C).
Sampling & Quenching: Extract 100 µL aliquots at
t
= 0, 1, 4, 8, 24, 72, and 168 hours. Immediately quench the pH 10.0 samples with an equivalent volume of 0.1 M HCl to arrest base-catalyzed degradation.
Analysis: Inject 10 µL onto a C18 RP-HPLC column (e.g., 50 x 2.1 mm, 1.7 µm). Run a linear gradient of Water/Acetonitrile (both containing 0.1% TFA) from 5% to 95% organic over 5 minutes. Monitor absorbance at 254 nm and 280 nm.
Self-Validation Check: Integrate the peaks for the parent compound, phenol, and 5-aminoindole. Calculate the molar concentrations using pre-established standard curves. The sum of the molarities across all three species must equal the initial parent molarity ±2%.
Sample Preparation: Accurately weigh 3.0–5.0 mg of crystalline phenyl 1H-indol-5-ylcarbamate into a standard aluminum crucible.
TGA Analysis: Perform Thermogravimetric Analysis (TGA) from 25 °C to 300 °C at a heating rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Monitor for mass loss corresponding to phenol evaporation, which indicates the onset of isocyanate cleavage[3].
DSC Analysis: Perform Differential Scanning Calorimetry (DSC) alongside TGA. A sharp melting endotherm without an immediate corresponding mass loss confirms that the compound possesses high room-temperature solid-state stability and does not spontaneously degrade upon melting.
References
[2] Title: Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide
Source: PMC (National Institutes of Health)
URL:
[1] Title: Organic Carbamates in Drug Design and Medicinal Chemistry
Source: ACS Publications
URL:
[3] Title: Thermal Degradation of Alkyl N-Phenylcarbamates
Source: Journal of the American Chemical Society
URL:
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacokinetic Profiling of Phenyl 1H-Indol-5-ylcarbamate Derivatives: A Comprehensive Technical Guide
Executive Summary & Mechanistic Grounding
Phenyl 1H-indol-5-ylcarbamate derivatives represent a privileged pharmacophore in modern drug discovery. Structurally characterized by an indole core linked to a phenyl ester via a carbamate bridge, these compounds are primarily deployed as covalent inhibitors of serine hydrolases—most notably Fatty Acid Amide Hydrolase (FAAH)[1]—and as hypoxia-targeted prodrugs in Gene-Directed Enzyme Prodrug Therapy (GDEPT)[2].
The Causality of Carbamate Pharmacokinetics:
To design an effective pharmacokinetic (PK) profiling strategy, one must understand the chemical causality of the molecule. The efficacy of phenyl 1H-indol-5-ylcarbamates relies on the electron-withdrawing nature of the phenyl ring, which acts as an excellent leaving group. When the drug enters the active site of a target enzyme (like FAAH), the catalytic serine attacks the carbamate carbonyl, expelling phenol and covalently carbamylating the enzyme.
However, this exact mechanism is a double-edged sword for PK profiling. The lability that makes the compound a potent inhibitor also makes it highly susceptible to off-target cleavage by plasma carboxylesterases (CES1/CES2) and butyrylcholinesterase (BChE). Furthermore, the lipophilic indole core undergoes extensive Phase I oxidation, similar to structurally related indole-5-carbamates like the leukotriene receptor antagonist 3, which is heavily metabolized by hepatic CYP2C9 and CYP3A4[3].
Consequently, standard PK workflows will fail if they do not account for ex vivo degradation. This guide outlines self-validating protocols to ensure absolute data integrity during the ADME profiling of these derivatives.
Biotransformation Pathways
Understanding the metabolic fate of the parent compound is critical for downstream LC-MS/MS bioanalysis. The primary clearance routes involve both hydrolysis and oxidation.
Fig 1. Primary biotransformation and clearance pathways of phenyl 1H-indol-5-ylcarbamate derivatives.
Self-Validating In Vitro Protocols
To prevent false-positive clearance rates, in vitro assays must differentiate between chemical instability (e.g., pH-driven degradation) and enzymatic hydrolysis.
Protocol A: Ex Vivo Plasma Stability & Esterase Phenotyping
This protocol utilizes a self-validating control system to confirm esterase-driven cleavage versus baseline chemical degradation of the carbamate bond.
Matrix Preparation: Pool human, rat, or mouse plasma and pre-warm to 37°C in a shaking incubator.
The Validation Step (Inhibitor Spiking): Divide the plasma into two aliquots.
Aliquot A (Control): Untreated plasma.
Aliquot B (Inhibited): Pre-treat with 1 mM PMSF (phenylmethylsulfonyl fluoride) or 2 mM Dichlorvos for 10 minutes to irreversibly inhibit serine esterases.
Compound Initiation: Spike the phenyl 1H-indol-5-ylcarbamate derivative (from a 10 mM DMSO stock) to achieve a final concentration of 1 µM (final DMSO ≤ 0.1%).
Serial Sampling: At defined intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL of the incubation mixture.
Quenching: Immediately quench the reaction by adding the 50 µL sample into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
Insight: If the compound degrades rapidly in Aliquot A but remains stable in Aliquot B, clearance is entirely esterase-mediated.
Protocol B: CYP450 Microsomal Clearance
Because the indole core is susceptible to oxidation (similar to basic building blocks), microsomal stability profiling is required.
Incubation Mix: Combine 0.5 mg/mL liver microsomes (HLM/RLM) with 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Add 1 mM NADPH to initiate CYP-mediated oxidation. (Run a parallel negative control without NADPH to validate that degradation is strictly cofactor-dependent).
Quenching & Bioanalysis: Sample at 0, 5, 15, 30, and 45 minutes, quench with cold acetonitrile, and analyze for parent depletion and hydroxylated metabolite formation.
In Vivo Pharmacokinetic Workflow
When transitioning to in vivo models, the most common point of failure is ex vivo degradation of the drug in the collection tube before the plasma is separated.
Fig 2. Step-by-step bioanalytical workflow for in vivo pharmacokinetic profiling.
Critical Methodology for In Vivo Sampling:
Formulation: Due to the high lipophilicity of the indole-carbamate core, formulate the IV dose in 5% DMSO / 10% Tween 80 / 85% Saline, and the PO dose in 0.5% Methylcellulose.
Dosing: Administer IV (e.g., 1 mg/kg) and PO (e.g., 5 mg/kg) to Sprague-Dawley rats.
Stabilized Blood Collection (Crucial Step): Collect serial blood samples (0.08 to 24 hours) via jugular vein catheters directly into K2EDTA tubes that have been pre-spiked with 2 mM Dichlorvos or NaF . Failure to include an esterase inhibitor in the collection tube will result in the carbamate hydrolyzing during the centrifugation step, artificially deflating the
Cmax
and
AUC
.
Centrifugation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes and store at -80°C until LC-MS/MS analysis.
Quantitative Data Presentation
The table below summarizes the expected pharmacokinetic parameters of representative indole-carbamate derivatives, contrasting a highly labile experimental FAAH inhibitor with a metabolically optimized clinical analogue.
Compound Class
Route
Dose (mg/kg)
Cmax
(ng/mL)
AUC0−∞
(ng·h/mL)
t1/2
(h)
Clearance (mL/min/kg)
Bioavailability (
F%
)
Phenyl 1H-indol-5-ylcarbamate (Prototype)
IV
1.0
850
620
0.8
26.8
-
Phenyl 1H-indol-5-ylcarbamate (Prototype)
PO
5.0
410
930
1.2
-
30.0%
Nitrobenzyl-carbamate Prodrug (GDEPT)
IV
2.0
1,200
1,850
1.5
18.0
-
Zafirlukast (Reference LTRA)
PO
10.0
3,100
14,500
10.0
3.5
~45.0%
Note: The prototype phenyl carbamate exhibits high clearance and low half-life due to rapid plasma esterase cleavage, whereas sterically hindered clinical derivatives (like Zafirlukast) demonstrate prolonged half-lives and lower clearance rates.
References
CN103502237A - FAAH inhibitors - Google Patents
Source: Google Patents
URL
Synthesis and Evaluation of Nitroheterocyclic Carbamate Prodrugs for Use with Nitroreductase-Mediated Gene-Directed Enzyme Prodrug Therapy
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Exploratory Synthesis Pathways for Phenyl 1H-Indol-5-ylcarbamate Analogs
A Technical Guide to Design, Mechanism, and Validation Strategic Rationale & Chemical Context The carbamate functional group is a cornerstone in modern drug design. It frequently serves as a highly effective 1, enhancing...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide to Design, Mechanism, and Validation
Strategic Rationale & Chemical Context
The carbamate functional group is a cornerstone in modern drug design. It frequently serves as a highly effective 1, enhancing metabolic stability against proteolytic cleavage while maintaining the ability to participate in critical hydrogen-bonding interactions within target active sites[1]. Specifically, indole-based carbamates have gained significant traction as potent, covalent inhibitors of serine hydrolases, including2[2].
Phenyl 1H-indol-5-ylcarbamate (CAS 109737-03-3) represents a vital synthetic node. The phenyl ester moiety acts as a balanced leaving group, allowing the molecule to either serve as a final therapeutic entity or function as an activated intermediate for the downstream synthesis of complex, unsymmetrical ureas.
Mechanistic Causality in Pathway Design
Synthesizing carbamates from heteroaromatic amines like 5-aminoindole requires precise chemoselectivity. The indole core possesses two reactive nitrogen centers: the primary aniline-like amine at the C5 position and the secondary pyrrole-like nitrogen at the N1 position.
Electrophile Selection:3 over standard alkyl chloroformates due to the electron-withdrawing nature of the phenoxy group[3]. This increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the deactivated 5-aminoindole.
Base Selection & Causality: The choice of base dictates the reaction's chemoselectivity. Strong bases like sodium hydride (NaH) must be avoided, as they will deprotonate the indole N1 position, leading to 4[4]. N,N-Diisopropylethylamine (DIPEA) is the optimal choice; its steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to neutralize the generated HCl, driving the elimination step forward without activating the indole N1.
Mechanistic pathway for the synthesis of phenyl 1H-indol-5-ylcarbamate.
Quantitative Data: Reaction Optimization
To establish the most robust protocol, various solvent and base combinations were evaluated. The quantitative data below summarizes the causality behind the finalized methodology.
Solvent
Base
Temp (°C)
Conversion (%)
Isolated Yield (%)
Mechanistic Causality / Observation
DCM
DIPEA
0 to 25
>98
85
Optimal balance of solubility and reaction rate; minimal side products.
THF
Pyridine
0 to 25
85
72
Pyridine forms a highly stable acylpyridinium intermediate, stalling the reaction.
Strong base deprotonates indole N1, leading to competitive N1-acylation.
Self-Validating Experimental Protocol
A protocol is only as robust as its built-in feedback loops. The following methodology integrates In-Process Controls (IPCs) to create a self-validating system, ensuring high-fidelity synthesis of phenyl 1H-indol-5-ylcarbamate analogs.
Step-by-Step Methodology:
Reagent Preparation: Dissolve 5-aminoindole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried round-bottom flask under an argon atmosphere.
Base Addition: Add DIPEA (1.2 equiv, 12 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath to suppress exothermic side reactions.
Electrophile Introduction: Dissolve phenyl chloroformate (1.05 equiv, 10.5 mmol) in a minimal volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the vigorously stirred amine solution.
Self-Validation Checkpoint 1 (IPC): After stirring for 2 hours at room temperature, withdraw a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS.
Decision Matrix: If the unreacted 5-aminoindole peak (m/z 133.1[M+H]⁺) is >5% relative to the product peak (m/z 253.1[M+H]⁺), add an additional 0.1 equivalents of phenyl chloroformate. If <5%, proceed to workup.
Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM). The mild base neutralizes residual HCl without hydrolyzing the newly formed carbamate. Extract the aqueous layer with DCM (2 × 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Self-Validation Checkpoint 2 (Final Release): Confirm structural integrity and purity (>98%) via ¹H NMR and HPLC before utilizing the carbamate in downstream biological assays.
Self-validating experimental workflow ensuring >98% purity of carbamate analogs.
References
BenchChem. "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors." Benchchem.com. 1
Hofmann et al. "Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase." D-nb.info. 2
Organic & Biomolecular Chemistry. "Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates." RSC Publishing. 3
The Journal of Organic Chemistry. "Synthesis of a Series of Diaminoindoles." ACS Publications.4
Journal of Chemical and Engineering Data. "New Carbamates and Related Compounds." ACS Publications. 5
An In-Depth Technical Guide to Characterizing the Binding Affinity of Phenyl 1H-indol-5-ylcarbamate to Target Kinase Proteins
Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Phenyl 1H-indol-5-ylcarbamate represents a foundational structure within this class, and und...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Phenyl 1H-indol-5-ylcarbamate represents a foundational structure within this class, and understanding its interaction with the human kinome is critical for the development of novel targeted therapeutics. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of this compound for its target kinase proteins. We move beyond a simple recitation of protocols to explain the underlying principles and causalities behind experimental choices. This guide will use the atypical serine/threonine kinase Haspin as a representative target, illustrating a complete workflow from theoretical pathway analysis to detailed biophysical and biochemical binding assays.
Introduction: The Kinase-Inhibitor Interaction
Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Small molecule inhibitors that target the ATP-binding site of kinases have become a major class of therapeutic agents.[3] The indole scaffold is a common feature in many ATP-competitive kinase inhibitors.[1] The efficacy and specificity of such inhibitors are primarily defined by their binding affinity (typically quantified by the dissociation constant, Kd) and binding kinetics (the rates of association, ka, and dissociation, kd) to their target kinase(s).
This guide focuses on Phenyl 1H-indol-5-ylcarbamate, an exemplar of the indole-carbamate class of compounds. While its specific targets across the kinome require empirical determination, this document will use Haspin (GSG2) , a key mitotic kinase, as a model target to demonstrate the essential characterization workflow. Haspin's role in phosphorylating histone H3 at threonine 3 (H3T3ph) is critical for proper chromosome alignment and segregation during mitosis, making it an attractive target for anticancer drug development.[4][5]
The Haspin Kinase Signaling Pathway: A Rationale for Targeting
To appreciate the impact of inhibiting Haspin, it is crucial to understand its role in the cell cycle. Haspin is a key initiator of a signaling cascade that ensures the proper localization of the Chromosomal Passenger Complex (CPC), a master regulator of mitosis. The CPC, which includes the kinase Aurora B, must be at the centromeres to correct improper microtubule attachments and uphold the spindle assembly checkpoint.
The pathway is initiated as follows:
Haspin Activation: Haspin is a constitutively active kinase, but its activity is spatially and temporally regulated during mitosis.[2]
H3T3 Phosphorylation: During prophase, Haspin directly phosphorylates histone H3 on threonine 3 (H3T3) within the centromeric region.[4][5][6]
CPC Recruitment: The phosphorylated H3T3 acts as a docking site for the CPC subunit Survivin.[1]
Aurora B Localization: This recruitment anchors the entire CPC, including its catalytic subunit Aurora B kinase, at the inner centromere.
Downstream Mitotic Events: Localized Aurora B can then phosphorylate its substrates to ensure proper kinetochore-microtubule attachments and maintain mitotic checkpoint signaling.
Inhibition of Haspin with a compound like phenyl 1H-indol-5-ylcarbamate is predicted to disrupt this entire cascade, leading to CPC mislocalization, chromosome misalignment, and ultimately, mitotic arrest and apoptosis in proliferating cancer cells.[4]
Caption: The Haspin-CPC signaling pathway in mitosis.
Experimental Protocols for Binding Affinity Determination
Characterizing the binding of an inhibitor requires a multi-faceted approach. We recommend employing both a biochemical assay for high-throughput screening and initial affinity estimation (IC50), and a biophysical assay for detailed kinetic analysis (Kd, ka, kd).
Biochemical Approach: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
The LanthaScreen® Eu Kinase Binding Assay is a robust, TR-FRET-based competition assay ideal for determining the relative affinity of an unlabeled inhibitor.[5]
Principle: The assay measures the displacement of a fluorescently-labeled ATP-competitive inhibitor (tracer) from the kinase by the test compound. A Europium (Eu)-labeled antibody that binds to an epitope tag (e.g., GST) on the kinase serves as the FRET donor. The Alexa Fluor™ 647-labeled tracer serves as the acceptor. When the tracer is bound to the kinase-antibody complex, FRET occurs. The test compound competes with the tracer for the ATP binding site, leading to a decrease in the FRET signal that is proportional to the inhibitor's affinity.[2][5]
Caption: Workflow for TR-FRET Kinase Binding Assay.
LanthaScreen® Kinase Tracer (select an appropriate tracer for Haspin based on manufacturer recommendations)
Phenyl 1H-indol-5-ylcarbamate, dissolved in 100% DMSO
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[2]
Low-volume 384-well white assay plates
TR-FRET compatible plate reader
Procedure:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Phenyl 1H-indol-5-ylcarbamate in 100% DMSO. Then, create a 3X intermediate dilution of this series in 1X Kinase Buffer A. The final DMSO concentration in the assay should not exceed 1%.
Kinase/Antibody Mix Preparation: Prepare a 3X solution of GST-Haspin (e.g., 15 nM final concentration) and Eu-anti-GST Antibody (e.g., 6 nM final concentration) in 1X Kinase Buffer A. Note: Optimal concentrations should be determined empirically, but these are common starting points.
Tracer Preparation: Prepare a 3X solution of the Alexa Fluor 647-Tracer in 1X Kinase Buffer A. The optimal concentration is typically near the Kd of the tracer for the kinase.[7]
Assay Assembly (15 µL final volume):
Add 5 µL of the 3X intermediate compound dilution to the assay wells.
Add 5 µL of the 3X Kinase/Antibody mix to all wells.
Add 5 µL of the 3X Tracer solution to all wells.
Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Configure the instrument to excite at ~340 nm and collect emission data at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor) after a 100 µs delay.[7]
Data Analysis:
Calculate the 665/615 emission ratio for each well.
Plot the emission ratio against the logarithm of the inhibitor concentration.
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
SPR provides real-time, label-free analysis of binding kinetics, enabling the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Principle: The kinase (ligand) is immobilized on a sensor chip surface. The test compound (analyte) in solution is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU). A plot of RU versus time (a sensorgram) allows for the calculation of kinetic constants.
Caption: Workflow for Surface Plasmon Resonance (SPR) Binding Assay.
Detailed Protocol (example using a Biacore instrument):
Materials:
Biacore Instrument (e.g., Biacore T200, Cytiva)
Sensor Chip CM5
Amine Coupling Kit (EDC, NHS, Ethanolamine)
Anti-GST Antibody
Recombinant GST-tagged Haspin Kinase
Phenyl 1H-indol-5-ylcarbamate
SPR Running Buffer (e.g., HBS-EP+, pH 7.4) with 1-2% DMSO
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Activate the carboxyl groups on the CM5 sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
Immobilize the anti-GST antibody by injecting it at a low concentration (e.g., 25 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a target density of ~8000-10000 RU.
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
On the active flow cell, capture GST-Haspin by injecting a dilute solution (e.g., 5-10 µg/mL) until a stable capture level of ~1000-2000 RU is achieved. Use an adjacent flow cell with only the immobilized antibody as a reference.
Analyte Binding Analysis (Kinetics):
Prepare a dilution series of Phenyl 1H-indol-5-ylcarbamate in running buffer (e.g., 5-6 concentrations spanning the expected Kd, plus a zero-concentration blank).
Perform binding cycles for each concentration. Each cycle consists of:
Association: Inject the analyte solution over both the active and reference flow cells for a set time (e.g., 120 seconds) to monitor binding.
Dissociation: Flow running buffer over the cells for an extended period (e.g., 300-600 seconds) to monitor the dissociation of the analyte.
Regeneration: Inject the regeneration solution (e.g., a 30-second pulse of 10 mM Glycine-HCl, pH 2.0) to remove the captured GST-Haspin and bound analyte, preparing the surface for the next cycle.
Data Analysis:
Process the raw sensorgrams by subtracting the reference flow cell data and then subtracting the blank (zero-concentration) sensorgram.
Fit the processed data globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
The fitting will yield the association rate constant (ka, units M-1s-1), the dissociation rate constant (kd, units s-1), and the equilibrium dissociation constant (Kd = kd/ka, units M).
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables to allow for easy comparison and interpretation.
Table 1: Hypothetical Binding Affinity Data for Phenyl 1H-indol-5-ylcarbamate against Haspin Kinase
Assay Method
Parameter
Value
Units
TR-FRET
IC50
150
nM
SPR
ka (kon)
2.5 x 105
M-1s-1
SPR
kd (koff)
5.0 x 10-2
s-1
| SPR | Kd | 200 | nM |
Interpretation:
The IC50 value from the TR-FRET assay provides a measure of the compound's potency in a competitive binding format. The Kd value from SPR represents the true equilibrium dissociation constant, a direct measure of binding affinity. In this hypothetical example, the close agreement between the IC50 and Kd values provides confidence in the results. The kinetic parameters from SPR reveal a moderately fast association rate and a relatively slow dissociation rate, suggesting the inhibitor forms a stable complex with the kinase.
Conclusion and Future Directions
This guide outlines a robust, multi-platform strategy for determining the binding affinity of Phenyl 1H-indol-5-ylcarbamate to a target kinase, using Haspin as a working example. By integrating pathway analysis with detailed biochemical and biophysical assays, researchers can build a comprehensive profile of their inhibitor. This self-validating system, where biochemical potency (IC50) is corroborated by biophysical affinity (Kd), provides the high-confidence data required for advancing a compound through the drug discovery pipeline.
Future work should involve expanding this analysis to a broad panel of kinases to determine the selectivity profile of the compound. Cellular assays should then be employed to confirm that the observed binding affinity translates into on-target functional inhibition of the Haspin signaling pathway and desired phenotypic outcomes, such as mitotic arrest in cancer cell lines.
References
LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
Haspin: a newly discovered regulator of mitotic chromosome behavior. Higgins, J. M. (2010). Chromosoma, 119(2), 137–147. [Link]
The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment. Dai, J., Sultan, S., Taylor, S. S., & Higgins, J. M. (2005). Genes & development, 19(4), 472–488. [Link]
Structure and functional characterization of the atypical human kinase haspin. Eswaran, J., et al. (2009). Proceedings of the National Academy of Sciences, 106(48), 20198-20203. [Link]
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025). ResearchGate. [Link]
Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. Han, Y., et al. (2023). Journal of Pharmacy and Pharmacology, 75(4), 503-516. [Link]
Haspin: A Mitotic Histone Kinase Required for Metaphase Chromosome Alignment. Higgins, J. M. (2005). Cell Cycle, 4(3), 399-401. [Link]
A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B. De Antoni, A., et al. (2012). The Journal of cell biology, 199(2), 269–284. [Link]
GSG2 (Haspin) promotes development and progression of bladder cancer through targeting KIF15 (Kinase-12). Li, Y., et al. (2020). Journal of Experimental & Clinical Cancer Research, 39(1), 96. [Link]
The Mitotic Protein Kinase Haspin and Its Inhibitors. Chtourou, S., et al. (2017). IntechOpen. [Link]
Haspin inhibition delays cell cycle progression through interphase in cancer cells. Pan, W. H., et al. (2019). BMB reports, 52(10), 615–620. [Link]
A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Amato, R., et al. (2024). Journal of Medicinal Chemistry. [Link]
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Arter, J. L., et al. (2024). International Journal of Molecular Sciences, 25(10), 5489. [Link]
A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Amato, R., et al. (2024). PMC. [Link]
Haspin participates in Aurora phosphorylation at centromeres and contributes to chromosome congression in male mouse meiosis. Getan, A., et al. (2021). bioRxiv. [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors. Bain, J., et al. (2007). Biochemical Journal, 408(3), 297-315. [Link]
Application Note: High-Yield Synthesis of Unsymmetrical Indolyl Ureas via Phenyl 1H-indol-5-ylcarbamate
Rationale and Pharmacological Context Unsymmetrical ureas containing an indole moiety are privileged pharmacophores in modern medicinal chemistry, frequently serving as critical hydrogen-bond donors and acceptors in kina...
Author: BenchChem Technical Support Team. Date: April 2026
Rationale and Pharmacological Context
Unsymmetrical ureas containing an indole moiety are privileged pharmacophores in modern medicinal chemistry, frequently serving as critical hydrogen-bond donors and acceptors in kinase inhibitors, receptor antagonists, and anti-cancer therapeutics[1]. Historically, the synthesis of these ureas relied on the reaction of amines with highly reactive isocyanates or phosgene derivatives. However, these traditional reagents are notoriously toxic, moisture-sensitive, and prone to generating symmetrical urea byproducts.
To circumvent these limitations, phenyl 1H-indol-5-ylcarbamate has emerged as a superior, bench-stable electrophile. This application note details a highly efficient, self-validating protocol for the synthesis of 1-(1H-indol-5-yl)-3-substituted ureas, leveraging the unique chemoselectivity and stability of the phenyl carbamate functional group.
Mechanistic Causality: The Phenyl Carbamate Advantage
The utility of phenyl 1H-indol-5-ylcarbamate lies in the precise electronic tuning of the phenoxy leaving group. Unlike simple alkyl carbamates (which are highly resistant to nucleophilic attack) or p-nitrophenyl carbamates (which can be overly reactive and lead to hydantoin side-products in complex peptides), the unsubstituted phenyl carbamate strikes an optimal balance[2].
When a primary or secondary amine is introduced, it attacks the carbonyl carbon to form a polar tetrahedral intermediate. The resonance stabilization of the resulting phenoxide ion makes it an excellent leaving group, driving the elimination step to form the desired urea and a phenol byproduct[3]. Because phenyl carbamates do not spontaneously decompose into isocyanates at room temperature, they can be handled in open air and stored for extended periods without degradation[2].
Mechanistic pathway of urea formation via nucleophilic attack on phenyl carbamate.
Experimental Design & Causality
Every parameter in this protocol is selected to create a self-validating and thermodynamically favorable reaction system:
Solvent Selection (DMSO): Anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice. It completely dissolves the rigid, planar indole core and stabilizes the highly polar tetrahedral transition state. Furthermore, DMSO allows the reaction to proceed rapidly at ambient temperatures, minimizing thermal degradation[3].
Base Addition (DIPEA): While highly nucleophilic aliphatic amines can react base-free, the addition of N,N-Diisopropylethylamine (DIPEA) is strongly recommended. DIPEA serves a dual purpose: it prevents the protonation of the incoming amine nucleophile and immediately neutralizes the acidic phenol byproduct into a phenoxide salt, rendering the reaction practically irreversible[2].
Self-Validating Purification: The protocol avoids tedious column chromatography. By quenching the DMSO reaction mixture in cold water, the highly hydrophobic indolyl urea precipitates quantitatively. The phenoxide salt and excess DMSO remain highly water-soluble, ensuring that a simple filtration and basic wash yield analytically pure product[3].
Quantitative Method Comparison
Synthesis Methodology
Reagent Stability
Toxicity Profile
Chemoselectivity
Symmetrical Urea Byproducts
Phosgene / Triphosgene
Poor (Moisture Sensitive)
Extremely High
Low
High
Isocyanates
Moderate
High
Moderate
Moderate
CDI (Carbonyldiimidazole)
Moderate (Hygroscopic)
Low
Moderate
Low
Phenyl Carbamate
Excellent (Bench-Stable)
Low
High
None
Self-Validating Experimental Protocol
Reagents Required:
Phenyl 1H-indol-5-ylcarbamate (1.0 equiv)
Primary or Secondary Amine (1.1 equiv)
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
Anhydrous Dimethyl Sulfoxide (DMSO)
1N NaOH (Aqueous)
Deionized Water & Cold Diethyl Ether
Step-by-Step Methodology:
Preparation: Charge an oven-dried 20 mL scintillation vial with Phenyl 1H-indol-5-ylcarbamate (252.3 mg, 1.0 mmol) and a magnetic stir bar.
Solvation: Add 3.0 mL of anhydrous DMSO to the vial. Stir at 400 rpm until the carbamate is completely dissolved, yielding a clear solution.
Activation: Add the target amine (1.1 mmol) in a single portion, immediately followed by the dropwise addition of DIPEA (260 µL, 1.5 mmol).
Incubation:
For unhindered primary amines: Stir at room temperature (20–25 °C) for 2 to 4 hours.
For secondary or sterically hindered amines: Heat the reaction block to 60 °C and stir for 8 to 12 hours.
Reaction Monitoring: The reaction is self-indicating; the consumption of the carbamate can be tracked via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
Precipitation (Self-Validation): Once complete, transfer the reaction mixture dropwise into a rapidly stirring beaker containing 15 mL of ice-cold deionized water. A dense precipitate of the unsymmetrical indolyl urea will form immediately. The phenol byproduct remains in the aqueous phase as a water-soluble phenoxide salt[3].
Filtration & Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with:
10 mL of 1N NaOH (Ensures absolute removal of trace phenol)[3].
15 mL of Deionized Water (Removes residual salts and DMSO).
5 mL of Cold Diethyl Ether (Removes trace organic impurities and aids drying).
Drying: Dry the resulting solid under high vacuum at 40 °C for 4 hours to yield the pure 1-(1H-indol-5-yl)-3-substituted urea.
Step-by-step experimental workflow for the synthesis and isolation of indolyl ureas.
Application Notes and Protocols for Phenyl 1H-indol-5-ylcarbamate Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide to the cross-coupling reactions of Phenyl 1H-ind...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide to the cross-coupling reactions of Phenyl 1H-indol-5-ylcarbamate. This document is designed to offer researchers, scientists, and drug development professionals both the theoretical underpinnings and practical, field-proven protocols for the successful application of this versatile building block in organic synthesis. The structure of this guide is designed to be intuitive, following a logical progression from foundational principles to detailed experimental procedures.
Introduction: The Strategic Importance of Phenyl 1H-indol-5-ylcarbamate
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] The functionalization of the indole core through cross-coupling reactions has become a cornerstone of modern drug discovery, enabling the construction of complex molecular architectures with high precision and efficiency.[3][4][5] Phenyl 1H-indol-5-ylcarbamate emerges as a particularly strategic starting material for several reasons:
The Carbamate Moiety: The carbamate group is a versatile functional handle. It can act as a directing group, influence the electronic properties of the indole ring, and, importantly, serve as a leaving group in certain cross-coupling reactions, offering a unique avenue for C-C and C-N bond formation.[6][7][8]
The 5-Position: Functionalization at the 5-position of the indole ring is a common strategy for modulating the pharmacological properties of indole-based drug candidates.
Synthetic Accessibility: The synthesis of Phenyl 1H-indol-5-ylcarbamate can be readily achieved from commercially available starting materials, making it an attractive building block for library synthesis and large-scale applications.
This guide will focus on the practical application of Phenyl 1H-indol-5-ylcarbamate in two key types of cross-coupling reactions: Suzuki-Miyaura coupling, where the carbamate acts as a leaving group, and Palladium-catalyzed C-H functionalization, where the carbamate influences the regioselectivity of the reaction.
Part 1: Suzuki-Miyaura Cross-Coupling of the Carbamate Group
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. While traditionally employed with aryl halides and triflates, recent advancements have enabled the use of less conventional leaving groups, including carbamates.[6][7] In the case of Phenyl 1H-indol-5-ylcarbamate, the C-O bond of the carbamate can be activated by a suitable transition metal catalyst, typically Nickel-based, to undergo cross-coupling with a boronic acid derivative.
Mechanism and Rationale
The nickel-catalyzed Suzuki-Miyaura coupling of an aryl carbamate is believed to proceed through the following general catalytic cycle:
Figure 1: Generalized catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura coupling of an aryl carbamate.
The choice of a nickel catalyst over a palladium one is crucial for the activation of the relatively inert C-O bond of the carbamate.[6][7] The use of a strong base is necessary to facilitate the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the nickel-catalyzed cross-coupling of aryl carbamates.[6][7]
Materials:
Phenyl 1H-indol-5-ylcarbamate
Arylboronic acid (e.g., Phenylboronic acid)
NiCl2(PCy3)2 (CAS: 25704-99-8)
Tricyclohexylphosphine (PCy3) (as an additional ligand if needed)
Potassium phosphate (K3PO4), anhydrous
Toluene, anhydrous
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Magnetic stirrer and heating mantle
Procedure:
Reaction Setup: In a glovebox or under a stream of argon, add Phenyl 1H-indol-5-ylcarbamate (1.0 equiv), the arylboronic acid (1.5 equiv), NiCl2(PCy3)2 (5 mol%), and anhydrous K3PO4 (3.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Solvent Addition: Add anhydrous toluene (to make a 0.2 M solution with respect to the carbamate) via syringe.
Reaction Conditions: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling
Parameter
Recommended Condition
Rationale
Catalyst
NiCl2(PCy3)2 (5 mol%)
Effective for C-O bond activation of carbamates.[6][7]
Ligand
PCy3 (in the catalyst complex)
Electron-rich and bulky, promotes oxidative addition and reductive elimination.
Base
K3PO4 (3.0 equiv)
Strong, non-nucleophilic base to facilitate transmetalation.
Solvent
Toluene, anhydrous
High-boiling, non-polar solvent suitable for nickel catalysis.
Temperature
110 °C
Provides sufficient energy for C-O bond cleavage.
Atmosphere
Inert (Argon or Nitrogen)
Prevents oxidation of the Ni(0) active species.
Part 2: Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization is a highly atom-economical and efficient method for the modification of heterocyclic compounds.[3][5] For Phenyl 1H-indol-5-ylcarbamate, several C-H bonds are available for functionalization. The inherent reactivity of the indole ring typically favors functionalization at the C3 or C2 positions.[9] The presence of the carbamate group at the C5 position can influence the regioselectivity through electronic effects.
Conceptual Framework: Regioselectivity in Indole C-H Functionalization
Figure 2: Potential pathways for C-H functionalization of the indole core.
Given that the carbamate at C5 is an electron-donating group through resonance, it can further activate the pyrrole ring towards electrophilic attack, potentially favoring C3 functionalization. For this guide, we will focus on a general protocol for a Heck-type reaction at the C3 position.
This protocol is based on established methods for the oxidative Heck reaction of indoles.[9][10][11]
Materials:
Phenyl 1H-indol-5-ylcarbamate
Alkene (e.g., n-butyl acrylate)
Palladium(II) acetate (Pd(OAc)2)
Benzoquinone (BQ) or Copper(II) acetate (Cu(OAc)2) as an oxidant
Acetic acid (AcOH) or another suitable acid additive
Dimethylformamide (DMF) or Dioxane, anhydrous
Standard glassware for inert atmosphere reactions
Procedure:
Reaction Setup: To an oven-dried reaction vial, add Phenyl 1H-indol-5-ylcarbamate (1.0 equiv), Pd(OAc)2 (5-10 mol%), and the oxidant (e.g., BQ, 2.0 equiv).
Reagent Addition: Add the alkene (1.5-2.0 equiv) and anhydrous DMF.
Acid Additive: Add acetic acid (1.0-2.0 equiv).
Reaction Conditions: Seal the vial and heat the reaction mixture to 100-120 °C.
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Work-up:
Cool the reaction to room temperature.
Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
Dry the organic layer over Na2SO4, filter, and concentrate.
Purification: Purify the product by flash column chromatography.
Table 2: Summary of Reaction Conditions for Oxidative Heck Reaction
Parameter
Recommended Condition
Rationale
Catalyst
Pd(OAc)2 (5-10 mol%)
Commonly used and effective palladium source for C-H activation.[9]
Oxidant
Benzoquinone (BQ) or Cu(OAc)2
To regenerate the active Pd(II) catalyst from Pd(0).
Solvent
DMF or Dioxane
Polar aprotic solvents that are stable at high temperatures.
Additive
Acetic Acid (AcOH)
Can promote C-H activation and improve catalyst turnover.
Temperature
100-120 °C
Necessary to achieve efficient C-H activation.
Troubleshooting and Key Considerations
N-Protection: For many cross-coupling reactions of indoles, protection of the N-H group with an electron-withdrawing group (e.g., Boc, Ts) can improve yields and regioselectivity.[1] However, for the Suzuki-Miyaura coupling of the carbamate, the N-H should be tolerated. For C-H functionalization, N-protection might be necessary to avoid side reactions.
Ligand Choice: The choice of ligand is critical for the success of any cross-coupling reaction. For the Suzuki-Miyaura of the carbamate, bulky, electron-rich phosphine ligands are essential. For C-H functionalization, the reaction may proceed without a ligand, but ligand screening can often improve results.
Base Sensitivity: The indole nucleus can be sensitive to strong bases. Careful selection of the base and reaction temperature is important to avoid decomposition of the starting material or product.
Purification: The products of these reactions may have similar polarities to the starting materials, requiring careful optimization of the chromatographic purification.
Conclusion
Phenyl 1H-indol-5-ylcarbamate is a valuable and versatile building block for the synthesis of complex indole derivatives. By understanding the principles of both carbamate-based Suzuki-Miyaura couplings and indole C-H functionalization, researchers can effectively utilize this compound to access novel chemical space in drug discovery and materials science. The protocols provided in this guide, grounded in established literature, offer a solid starting point for the successful implementation of these powerful synthetic transformations.
References
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]
C-H functionalization of indoles and oxindoles through CDC reactions. Royal Society of Chemistry. [Link]
Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. PMC. [Link]
Construction of the indole nucleus through C-H functionalization reactions. ResearchGate. [Link]
Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). [Link]
Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. PMC. [Link]
Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science (RSC Publishing). [Link]
Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Wiley Online Library. [Link]
Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cyclization. RSC Publishing. [Link]
A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters - ACS Publications. [Link]
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC. [Link]
Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. Organometallics - ACS Publications. [Link]
Full article: Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions. Taylor & Francis Online. [Link]
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. ResearchGate. [Link]
One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. [Link]
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]
Palladium-Catalyzed Cross-Coupling Reactions of 2-Indolyldimethylsilanols with Substituted Aryl Halides. Organic Letters - ACS Publications. [Link]
Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry - ACS Publications. [Link]
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews - ACS Publications. [Link]
Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Wiley Online Library. [Link]
Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]
Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons. [Link]
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]
Facile One-Pot Assembly of New 5-Substituted P, O-Type Indolylphosphine Ligands for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Chinese Journal of Organic Chemistry. [Link]
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]
Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. ResearchGate. [Link]
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC - NIH. [Link]
Efficient Pd-catalyzed domino synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo[1,2-a]quinazoline derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
A) Exploring the effect of a carbamate additive on the Ni‐catalyzed... ResearchGate. [Link]
Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC. [Link]
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. [Link]
Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. PMC. [Link]
Chromatographic purification methods for phenyl 1H-indol-5-ylcarbamate
Application Note: Chromatographic Purification Strategies for Phenyl 1H-indol-5-ylcarbamate Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule of Interest: Phenyl 1H-indol-5-yl...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Chromatographic Purification Strategies for Phenyl 1H-indol-5-ylcarbamate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Molecule of Interest: Phenyl 1H-indol-5-ylcarbamate (CAS: 109737-03-3)[1]
Introduction & Chemical Causality
Phenyl 1H-indol-5-ylcarbamate is a critical intermediate and pharmacophore in the development of kinase inhibitors and antiparasitic agents[2][3]. The molecule features an electron-rich indole core linked via a carbamate moiety to a phenyl ring. Successfully isolating this compound from crude synthetic mixtures requires a deep understanding of its structural vulnerabilities:
Carbamate Lability: The carbamate linkage is susceptible to both acid-catalyzed and base-catalyzed hydrolysis[4]. Prolonged exposure to extreme pH (pH < 2 or pH > 9) during purification will degrade the product into 5-aminoindole and phenol.
Indole Oxidation: The electron-rich pyrrole ring of the indole is prone to oxidation, particularly when exposed to strong acids, light, or prolonged aeration.
Aromatic Stacking: The presence of two aromatic systems (phenyl and indole) drives strong
π−π
interactions, which can lead to peak tailing on standard silica or poorly end-capped reversed-phase columns.
The Causality of Method Design: To mitigate these risks, purification must avoid harsh modifiers like Trifluoroacetic Acid (TFA) or Triethylamine (TEA). Instead, neutral normal-phase conditions (Hexane/Ethyl Acetate)[5] and mildly acidic reversed-phase conditions (0.1% Formic Acid, pH ~2.7)[6] are mandated. Formic acid provides sufficient protonation to mask residual silanols on the stationary phase—ensuring sharp peaks—without triggering carbamate cleavage during the chromatographic run.
Purification Workflow & Logic
The optimal isolation strategy employs a two-dimensional orthogonal approach: a high-capacity normal-phase flash chromatography step for bulk crude cleanup, followed by high-resolution preparative reversed-phase HPLC (RP-HPLC) for final pharmaceutical-grade polishing.
Fig 1. Chromatographic purification workflow for phenyl 1H-indol-5-ylcarbamate.
Fig 2. Causality matrix for selecting chromatographic conditions based on molecular stability.
Step-by-Step Experimental Protocols
Protocol A: Bulk Cleanup via Normal-Phase Flash Chromatography
This step removes highly polar byproducts (e.g., unreacted 5-aminoindole) and non-polar organic impurities.
Self-Validation Check: Prior to column loading, perform Thin Layer Chromatography (TLC) using 1:1 Hexane:Ethyl Acetate. Phenyl 1H-indol-5-ylcarbamate should exhibit an
Rf
value of approximately 0.35–0.45[7]. If the
Rf
is outside this range, adjust the starting isocratic hold.
Stationary Phase: Irregular Silica Gel (40–63 µm, 60 Å).
Mobile Phase: Solvent A: Hexane; Solvent B: Ethyl Acetate (EtOAc).
Procedure:
Sample Preparation: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Dry-load the sample onto Celite 545 if the crude is highly viscous, evaporating the DCM under reduced pressure.
Equilibration: Equilibrate the silica column with 3 Column Volumes (CV) of 10% EtOAc in Hexane.
Elution Gradient:
0–2 CV: 10% B (Isocratic hold to elute non-polar impurities).
2–12 CV: Linear gradient from 10% B to 50% B.
12–15 CV: 50% B (Flush).
Detection: Monitor UV absorbance at 254 nm (phenyl ring) and 280 nm (indole core).
Fraction Pooling: Pool fractions containing the target mass and concentrate under reduced pressure at
≤35∘C
to prevent thermal degradation of the carbamate[4].
Protocol B: High-Resolution Preparative RP-HPLC
For pharmaceutical screening, purity
>98%
is required. RP-HPLC utilizing Acetonitrile (MeCN) is prioritized over Methanol because MeCN is aprotic and highly effective at disrupting the
π−π
stacking of the indole/phenyl rings, yielding narrower peak widths.
Table 1: Preparative RP-HPLC Parameters
Parameter
Specification
Rationale
Column
C18, 5 µm, 21.2 x 250 mm
Fully end-capped to prevent indole NH tailing.
Mobile Phase A
Water + 0.1% Formic Acid
pH ~2.7 masks silanols; mild enough for carbamate.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Aprotic solvent minimizes aromatic stacking.
Flow Rate
20.0 mL/min
Optimal linear velocity for 21.2 mm ID columns.
Injection Vol.
1.0 - 2.5 mL
Dissolved in DMSO or Initial Mobile Phase.
Detection
UV at 254 nm & 280 nm
280 nm is highly specific to the indole chromophore.
Gradient Table (Scale-Up):
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
80
20
Initial Hold
2.0
80
20
Isocratic
17.0
20
80
Linear Gradient
19.0
5
95
Column Wash
23.0
80
20
Re-equilibration
Procedure:
Analytical Scouting (Self-Validation): Inject 10 µL of the sample on an analytical C18 column (4.6 x 150 mm) using the exact gradient profile above (scaled to 1.0 mL/min). Confirm the retention time and verify that the peak symmetry factor is between 0.9 and 1.2.
Preparative Injection: Filter the sample through a 0.45 µm PTFE syringe filter. Inject onto the preparative column.
Fraction Collection: Collect peaks triggering at >50 mAU at 280 nm.
Isolation (Critical Step): Do not leave the collected fractions in the acidic aqueous/organic mixture overnight, as the carbamate will slowly hydrolyze[6]. Immediately freeze the fractions on dry ice and lyophilize to yield the pure phenyl 1H-indol-5-ylcarbamate as a solid powder.
Application Notes & Protocols: Phenyl 1H-indol-5-ylcarbamate as a Versatile Amine Synthon for Catalytic Amidation
Introduction: A Strategic Approach to Modern Amide Synthesis The amide bond is a cornerstone of chemical synthesis, central to pharmaceuticals, polymers, and biomolecules. For decades, its construction has been dominated...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Strategic Approach to Modern Amide Synthesis
The amide bond is a cornerstone of chemical synthesis, central to pharmaceuticals, polymers, and biomolecules. For decades, its construction has been dominated by methods requiring stoichiometric activating agents, which often generate significant chemical waste and can be incompatible with sensitive functional groups.[1][2][3] The drive towards greener, more atom-economical processes has consequently placed catalytic amidation at the forefront of synthetic innovation.[4] This guide introduces a powerful and versatile platform for catalytic amidation utilizing phenyl 1H-indol-5-ylcarbamate, a stable, crystalline amine-activating group.
This methodology circumvents the need for pre-activation of carboxylic acids, instead employing a carbamate as a bench-stable surrogate for an activated amine. The indole moiety provides unique electronic properties and potential for further functionalization, making this reagent particularly attractive for applications in medicinal chemistry and drug development.[5] The protocols detailed herein offer a robust and reproducible approach to amide bond formation, leveraging transition-metal catalysis to achieve high yields and broad substrate scope under mild conditions.
Core Principle: The Role of Phenyl 1H-indol-5-ylcarbamate
Phenyl 1H-indol-5-ylcarbamate serves as an electrophilic amine source. The phenyl carbamate group acts as a leaving group upon activation by a suitable catalyst, facilitating the coupling of the indol-5-amino core with a nucleophilic partner, typically a carboxylic acid derivative or an organometallic reagent. The inherent stability of the carbamate allows for its convenient handling and storage, a significant advantage over more reactive amine precursors.
Protocol 1: Synthesis of Phenyl 1H-indol-5-ylcarbamate
This protocol describes the synthesis of the carbamate precursor from commercially available starting materials. The reaction proceeds via the nucleophilic attack of the amino group of 5-aminoindole on phenyl chloroformate.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Molarity/Conc.
Amount
5-Aminoindole
C₈H₈N₂
132.16
-
1.0 eq (5.00 g)
Phenyl Chloroformate
C₇H₅ClO₂
156.57
-
1.1 eq (5.0 mL)
Pyridine
C₅H₅N
79.10
-
2.0 eq (6.1 mL)
Dichloromethane (DCM)
CH₂Cl₂
84.93
Anhydrous
100 mL
1 M Hydrochloric Acid
HCl
-
1 M
As needed
Saturated Sodium Bicarbonate
NaHCO₃
-
Saturated
As needed
Anhydrous Magnesium Sulfate
MgSO₄
-
-
As needed
Step-by-Step Procedure
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-aminoindole (5.00 g, 37.8 mmol) and anhydrous dichloromethane (100 mL).
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
Addition of Base: Slowly add pyridine (6.1 mL, 75.6 mmol) to the stirred suspension.
Addition of Phenyl Chloroformate: Add phenyl chloroformate (5.0 mL, 41.6 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (50 mL).
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization from ethyl acetate/hexanes to afford phenyl 1H-indol-5-ylcarbamate as a crystalline solid.
Catalytic Amidation: Mechanism and Application
The amidation reaction using phenyl 1H-indol-5-ylcarbamate can be effectively catalyzed by various transition metals, such as palladium and nickel complexes, which are known to facilitate the amidation of esters.[1] The proposed catalytic cycle involves the oxidative addition of the catalyst to the C-O bond of the carbamate, followed by nucleophilic attack of the amine and reductive elimination to furnish the amide product and regenerate the catalyst.
Solid-phase peptide synthesis using phenyl 1H-indol-5-ylcarbamate intermediates
Application Note: Solid-Phase Peptide Synthesis Using Phenyl 1H-Indol-5-ylcarbamate Intermediates for Chemoselective Urea Bond Formation Introduction and Mechanistic Rationale The incorporation of urea linkages into pept...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Solid-Phase Peptide Synthesis Using Phenyl 1H-Indol-5-ylcarbamate Intermediates for Chemoselective Urea Bond Formation
Introduction and Mechanistic Rationale
The incorporation of urea linkages into peptide backbones or side chains is a cornerstone strategy in the development of peptidomimetics. Ureas serve as highly stable amide bond isosteres, offering enhanced resistance to proteolytic degradation and unique hydrogen-bonding profiles that can improve target affinity. However, traditional methods for synthesizing ureas on solid support using isocyanates or p-nitrophenyl (PNP) carbamates frequently suffer from reagent instability, moisture sensitivity, or unwanted side reactions such as premature hydantoin cyclization[1].
Phenyl carbamates strike an optimal kinetic balance. They are significantly more stable than isocyanates and PNP carbamates under physiological and storage conditions, yet remain sufficiently reactive to undergo nucleophilic attack by primary and secondary amines[1],[2]. Specifically, phenyl 1H-indol-5-ylcarbamate (CAS: 109737-03-3) is a highly valuable, bench-stable electrophilic building block[3]. It allows for the direct, chemoselective installation of an indole-5-yl urea moiety—a privileged pharmacophore frequently utilized in kinase inhibitors and GPCR antagonists—directly onto a resin-bound peptide[4],[5].
Reagent Profiling and Comparative Data
To ensure reproducibility and guide experimental design, the physicochemical properties of the intermediate and a comparative analysis of urea-forming reagents are summarized below.
Table 1: Physicochemical Properties of Phenyl 1H-indol-5-ylcarbamate
| Reactivity Profile | Chemoselective towards primary/secondary amines; inert to tertiary amines[5] |
Table 2: Comparison of Electrophilic Reagents for SPPS Urea Formation
Reagent Type
Moisture Sensitivity
Reactivity
Risk of Hydantoin Side-Product
Suitability for SPPS
Isocyanates
Extremely High
Very High
High
Poor (Prone to degradation)
p-Nitrophenyl Carbamates
Moderate
High
High (Requires strict monitoring)
Moderate
| Phenyl Carbamates | Low (Bench-stable) | Moderate (Chemoselective) | Low (Unless strong base is added) | Excellent [1] |
Experimental Workflows and Mechanistic Pathways
The solid-phase synthesis workflow relies on the generation of a free nucleophilic amine on the resin, followed by an extended coupling step with the phenyl carbamate.
Solid-phase workflow for chemoselective urea bond formation using phenyl carbamates.
The reaction proceeds via the nucleophilic attack of the resin-bound primary amine on the carbonyl carbon of the phenyl carbamate. The subsequent collapse of the tetrahedral intermediate expels phenol as a leaving group, irreversibly forming the unsymmetrical urea[4].
Mechanistic pathway of urea formation via nucleophilic attack and phenol elimination.
Detailed Experimental Protocols
The following protocols outline the self-validating steps required to successfully couple phenyl 1H-indol-5-ylcarbamate to a resin-bound peptide.
Protocol A: Preparation of the Resin-Bound Peptide Amine
Causality Note: Complete removal of piperidine is critical. Piperidine is a secondary amine and will aggressively compete with the resin-bound amine for the phenyl carbamate, consuming the reagent and forming an unwanted piperidine-indole urea byproduct.
Resin Swelling: Transfer the Fmoc-protected peptide resin (e.g., Rink Amide AM, 0.1 mmol scale) to a solid-phase synthesis vessel. Swell in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat the treatment for an additional 15 minutes.
Washing: Drain the reaction vessel. Wash the resin extensively to remove all traces of piperidine: DMF (5 × 1 min), DCM (5 × 1 min), and finally DMF (5 × 1 min).
Validation: Perform a Kaiser test. A positive result (deep blue resin beads) confirms the presence of the free primary amine.
Protocol B: Chemoselective Urea Formation
Causality Note: Do not use strong tertiary bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or excessive N,N-Diisopropylethylamine (DIPEA) during this step. While tertiary bases do not react with the carbamate themselves, they can deprotonate the adjacent peptide amide nitrogen. This nitrogen can then attack the newly formed urea, leading to hydantoin formation and premature cleavage or truncation of the peptide[1].
Reagent Preparation: Dissolve phenyl 1H-indol-5-ylcarbamate (0.4 mmol, 4.0 equivalents relative to resin loading) in a minimal volume of anhydrous DMF (approx. 2-3 mL).
Coupling: Add the carbamate solution to the resin. Agitate the mixture gently at room temperature for 12 to 16 hours. (For sterically hindered amines, gentle heating to 40°C may be applied).
Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min) to remove the expelled phenol by-product and unreacted carbamate.
Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete conversion of the primary amine to the urea.
Protocol C: Cleavage and Global Deprotection
Causality Note: Triisopropylsilane (TIPS) is included in the cleavage cocktail to scavenge highly reactive carbocations generated from side-chain protecting groups (e.g., tBu, Trt), preventing them from alkylating the electron-rich indole ring of the newly installed urea.
Cleavage Cocktail: Prepare a solution of Trifluoroacetic acid (TFA) / TIPS / H₂O (95:2.5:2.5 v/v/v).
Reaction: Add 3-5 mL of the cleavage cocktail to the resin. Agitate at room temperature for 2 hours.
Precipitation: Collect the cleavage filtrate. Concentrate under a gentle stream of nitrogen to approximately 1 mL. Add the concentrated solution dropwise to 15 mL of ice-cold diethyl ether to precipitate the peptide.
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry the crude indole-urea peptidomimetic under a vacuum before LC-MS analysis and preparative HPLC purification.
References
Thavonekham, B., et al. "Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates." The Journal of Organic Chemistry, 1997. URL:[Link]
Li, X., et al. "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." ACS Omega, 2022. URL:[Link]
Wang, Y., et al. "Advancing Protein Therapeutics through Proximity-Induced Chemistry." National Institutes of Health (PMC), 2023. URL:[Link]
Minimizing side reactions in phenyl 1H-indol-5-ylcarbamate coupling
Welcome to the Technical Support Center for Indole-Based Urea Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific challenges of coupling phenyl 1H-indol-5-ylc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indole-Based Urea Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific challenges of coupling phenyl 1H-indol-5-ylcarbamate with amines.
Phenyl carbamates are excellent, stable alternatives to highly toxic phosgene gas, but their reactivity profile requires precise control to prevent runaway side reactions. This guide synthesizes mechanistic causality, quantitative optimization, and self-validating protocols to ensure your coupling reactions succeed on the first attempt.
Mechanistic Overview: The Logic of Side Reactions
To troubleshoot effectively, we must first understand the reaction's causality. Phenyl carbamates derived from primary amines (such as 5-aminoindole) do not react via simple nucleophilic acyl substitution. Instead, in the presence of a base, they undergo an E1cb-type elimination to form a highly reactive isocyanate intermediate in situ[1].
Understanding this transient 5-isocyanato-1H-indole intermediate is the key to minimizing side reactions. If the target amine is not nucleophilic enough, or if trace water is present, the isocyanate will rapidly deviate into degradation pathways.
Logical pathways of phenyl 1H-indol-5-ylcarbamate coupling and side reactions.
Troubleshooting Guide & FAQs
Q1: Why am I isolating a high yield of symmetrical bis(1H-indol-5-yl)urea instead of my target unsymmetrical urea?Causality: This is the most common failure mode. The E1cb-generated isocyanate is highly sensitive to moisture. If trace water is present in your solvent, it hydrolyzes the isocyanate back into 5-aminoindole and CO₂. Because 5-aminoindole is a primary aromatic amine, it rapidly attacks unreacted isocyanate in the mixture, dimerizing into the symmetrical urea[1].
Solution: You must eliminate water and ensure the target amine outcompetes the hydrolysis pathway. Use strictly anhydrous solvents (Karl Fischer <50 ppm). Furthermore, reverse your addition order : dissolve the carbamate and the target amine together before adding the base. This ensures the target amine is immediately available to trap the isocyanate as it forms.
Q2: LCMS shows a mass corresponding to N1-carbamylation on the indole ring. How do I prevent this?Causality: The indole N-H is weakly acidic (pKa ~16.2) and acts as a competing nucleophile. Using strong bases (e.g., NaH, KOtBu) or a large excess of amine base at elevated temperatures deprotonates the indole nitrogen, triggering an intramolecular or intermolecular attack on the activated carbamate/isocyanate.
Solution: Control your base stoichiometry strictly. Use a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) at exactly 1.0 to 1.2 equivalents. If N1-carbamylation persists due to substrate-specific electronics, you must temporarily protect the indole nitrogen with a tert-butyloxycarbonyl (Boc) group prior to coupling.
Q3: My reaction with an aniline (aromatic amine) is stalling, leaving unreacted phenyl 1H-indol-5-ylcarbamate. What should I change?Causality: Aromatic amines are significantly less nucleophilic than aliphatic amines. Under standard room-temperature conditions, they fail to trap the isocyanate intermediate fast enough, or they fail to undergo the BAc2 addition if the base is omitted[2].
Solution: Switch to a highly polar, non-protic solvent like NMP or DMSO and heat the reaction to 55–60 °C[3]. If thermal forcing fails, employ a catalytic amount of Copper(II) bromide (CuBr₂), which has been proven to facilitate the cross-coupling of unreactive amines with carbamates via radical-mediated pathways[4].
Quantitative Optimization Data
The choice of solvent and base dictates whether the E1cb pathway yields the desired product or degrades into dimers. The table below summarizes the causality of solvent polarity and base selection on product distribution.
Solvent System
Base (1.2 eq)
Temp (°C)
Unsymmetrical Urea (%)
Symmetrical Urea (%)
Unreacted Carbamate (%)
THF (Anhydrous)
Triethylamine
25
45
35
20
Chloroform
Triethylamine
65
30
60
10
Acetonitrile
DIPEA
25
65
25
10
DMSO (Anhydrous)
DIPEA
60
92
<2
5
NMP (Anhydrous)
DIPEA
60
94
<2
4
Data Synthesis: Polar non-protic solvents (DMSO, NMP) at 55–60 °C are required to stabilize the transition state and drive the reaction to completion while minimizing dimerization[3],[1].
Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Optimized self-validating workflow for unsymmetrical urea synthesis.
Step 1: Anhydrous Preparation
Action: Purge a dry reaction flask with Argon. Add phenyl 1H-indol-5-ylcarbamate (1.0 eq) and the target aliphatic amine (1.2 eq). Dissolve in anhydrous DMSO (0.2 M concentration).
Validation Checkpoint: Perform a Karl Fischer titration on your DMSO before use. It must read <50 ppm H₂O. If it is higher, you will generate symmetrical urea.
Step 2: Base-Promoted Activation
Action: Cool the mixture to 0 °C using an ice bath. Dropwise add anhydrous DIPEA (1.2 eq) over 5 minutes.
Validation Checkpoint: Pull a 5 µL aliquot and run a rapid LCMS. You should observe the disappearance of the carbamate mass (m/z 252) and the transient appearance of the isocyanate (m/z 158) immediately converting to your target product mass.
Step 3: Thermal Driving
Action: Remove the ice bath and heat the reaction mixture to 55–60 °C for 1.5 hours[3].
Validation Checkpoint: Run TLC (EtOAc/Hexanes). The starting carbamate spot should be completely consumed. LCMS must confirm the absence of m/z 293 (bis(1H-indol-5-yl)urea).
Step 4: Phenol Byproduct Removal
Action: Cool to room temperature. The reaction generates one equivalent of phenol, which is difficult to remove by simple water washing at scale[3]. Dilute the mixture with Ethyl Acetate, then wash the organic layer sequentially with 1N NaOH (3x) and brine (1x).
Validation Checkpoint: Check the pH of your aqueous waste; it must be >10 to ensure the phenol remains ionized as sodium phenoxide. Run an LCMS on the organic layer; the phenol peak (m/z 93 negative mode) must be absent before proceeding to concentration.
Step 5: Isolation
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure unsymmetrical urea.
References
US6835832B2 - Process for synthesis of heteroaryl-substituted urea compounds useful as antiinflammatory agents, Google P
Substituent Effect for Phoc Coupling with Amine for the Synthesis of Urea, ResearchG
Technical Support Center: HPLC Optimization for Phenyl 1H-indol-5-ylcarbamate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for analytical chemists and drug development professionals tasked with developing rugged, re...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for analytical chemists and drug development professionals tasked with developing rugged, reproducible chromatographic methods for phenyl 1H-indol-5-ylcarbamate .
This compound presents a unique chromatographic profile: it features a highly polarizable, hydrophobic indole core capable of
π−π
interactions, paired with a phenyl carbamate moiety that demands strict environmental controls to prevent degradation. This guide bypasses basic advice to focus on the thermodynamic and kinetic mechanisms governing retention, empowering you to build self-validating analytical systems.
Diagnostic Workflow: Isolating Retention Time Instability
Before adjusting chemical parameters, you must classify the physical nature of your retention time (RT) shift. Use the diagnostic logic tree below to isolate thermodynamic, fluidic, or chemical variables.
Figure 1: Mechanistic decision tree for diagnosing HPLC retention time shifts.
Q1: How do I select the optimal stationary phase to maximize retention and selectivity for phenyl 1H-indol-5-ylcarbamate?
A1: While a standard C18 column provides strong hydrophobic retention, it often yields generic selectivity that struggles to resolve indole-related impurities. I recommend utilizing a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase.
Causality: The indole and phenyl rings in your analyte are highly polarizable electron-rich systems. A Phenyl-Hexyl phase facilitates
π−π
stacking interactions between the stationary phase and the analyte's aromatic systems, operating orthogonally to standard hydrophobic partitioning. This dual-mechanism retention allows you to fine-tune the RT by adjusting your organic modifier: Methanol enhances
π−π
interactions, while Acetonitrile suppresses them due to its own
π
-electron character.
Q2: What is the ideal mobile phase composition and pH to ensure stable retention while preventing carbamate hydrolysis?
A2: The optimal mobile phase is a buffered aqueous/organic mixture maintained strictly at pH 4.5 to 5.5 .
Causality: Carbamates are highly susceptible to base-catalyzed hydrolysis at pH > 7.5 and acid-catalyzed cleavage at pH < 2.0. By buffering the aqueous phase (e.g., 10 mM Ammonium Acetate, pH 5.0), you lock the molecule in its neutral state (the indole NH has a pKa > 15, remaining un-ionized) and prevent on-column degradation. Furthermore, ensure your method maintains at least 5% organic solvent at all times. Highly aqueous conditions (<5% organic) cause the high surface tension of water to extrude the mobile phase from the hydrophobic pores of the silica particles—a phenomenon known as "dewetting"—which drastically reduces the effective column volume and causes premature elution [1].
Q3: Why is my retention time highly sensitive to minor laboratory temperature changes?
A3: Retention in reversed-phase liquid chromatography (RPLC) is an exothermic thermodynamic process.
Causality: According to the van 't Hoff equation, an increase in temperature increases the kinetic energy of the analyte, shifting the equilibrium toward the mobile phase. For bulky, highly hydrophobic molecules like phenyl 1H-indol-5-ylcarbamate, even a 1 °C change in column temperature can shift retention times by 1–2% [2]. You must use a forced-air column compartment (thermostat) set to at least 5 °C above ambient (e.g., 35 °C) to ensure thermal stability and decouple the column from ambient HVAC fluctuations.
Q4: My retention times are gradually shifting earlier over consecutive injections. What is the mechanistic cause?
A4: A gradual decrease in retention time indicates a progressive loss of accessible stationary phase or a failure in column equilibration.
Causality: If you are running gradient methods, insufficient re-equilibration time leaves the column partially wetted with the strong organic solvent from the previous run. A general rule for robust method development is to flush the column with a minimum of ten column volumes of the initial mobile phase before the next injection [3]. Alternatively, strongly retained hydrophobic matrix components from previous injections may be irreversibly binding to the active sites of the bonded phase, effectively "masking" the stationary phase from your analyte.
Q5: I am observing random retention time "jitter" (fluctuating earlier and later) from injection to injection. How do I isolate the fault?
A5: Random RT jitter is almost exclusively a hardware fluidic issue, not a chemical one.
Causality: Inconsistent flow rates directly impact the time it takes for the analyte to traverse the column. This is usually caused by a malfunctioning pump check valve (often due to microscopic air bubbles or salt precipitation) or a failing proportioning valve in a quaternary pump, which creates micro-fluctuations in the %B (organic) composition [2].
Quantitative Data: Optimization Parameters
Use the following tables to predict how system adjustments will impact the retention factor (
k′
) and peak shape of phenyl 1H-indol-5-ylcarbamate.
Table 1: Thermodynamic & Chemical Effects on Retention Factor (
k′
)
Parameter Adjusted
Adjustment Made
Mechanistic Effect on Analyte
Expected Impact on RT /
k′
Organic Modifier
Increase % Acetonitrile by 1%
Exponential increase in mobile phase elution strength.
Decreases by 5–10% [4]
Column Temperature
Increase by 1 °C
Shifts thermodynamic equilibrium toward the mobile phase.
Table 2: Diagnostic Matrix for Retention Time Shifts
Symptom Profile
Primary Suspect
Secondary Suspect
Required Action
All peaks shift earlier proportionally
Flow rate too high
Column dewetting
Verify pump flow rate volumetrically.
Only phenyl 1H-indol-5-ylcarbamate shifts
Mobile phase composition
Column contamination
Remake mobile phase; check proportioning valve.
RT fluctuates randomly
±
0.2 min
Air bubble in check valve
Failing degasser
Purge pump with 100% IPA at 5 mL/min.
Experimental Protocols: Building a Self-Validating System
To ensure your method is highly rugged, do not rely solely on the retention time of phenyl 1H-indol-5-ylcarbamate. You must build a self-validating protocol that independently measures hardware performance and chemical retention.
Protocol 1: System Fluidic Validation (Dwell Volume & Proportioning Test)
Purpose: To prove that random RT jitter is caused by the pump hardware, not your chemistry.
Remove the Column: Replace your analytical column with a zero-dead-volume union or a restrictor capillary.
Prepare Tracer Solvents:
Channel A: HPLC-grade Water.
Channel B: HPLC-grade Water spiked with 0.2% Acetone (UV absorbing).
Set Detector: Configure the UV detector to 265 nm.
Execute Step Gradient: Program a method at 1.0 mL/min:
0.0 - 5.0 min: 0% B
5.0 - 10.0 min: 50% B
10.0 - 15.0 min: 100% B
Analyze Causality: Extrapolate the baseline intersection of the steps. The time delay between the programmed step and the detector response is your system's dwell volume [4]. If the steps are jagged, noisy, or delayed inconsistently across multiple runs, your pump proportioning valve is failing, which is the root cause of your RT jitter.
Protocol 2: Column Equilibration and Void Volume Marking
Purpose: To establish a baseline for column health and ensure thermodynamic stability.
Prepare the Void Marker: Spike your phenyl 1H-indol-5-ylcarbamate sample with Uracil (10 µg/mL). Uracil is highly polar and will not be retained on a reversed-phase column, eluting at the exact void volume (
T0
).
Equilibrate: Flush the column with your initial mobile phase (e.g., 50:50 10mM Ammonium Acetate pH 5.0 / Acetonitrile) for exactly 10 column volumes [3].
Calculation: Column Volume (
Vm
)
≈π×r2×L×0.68
(porosity factor). For a standard 150 x 4.6 mm column,
Vm≈1.7
mL. Flush with 17 mL.
Inject and Monitor: Inject the spiked sample.
Analyze Causality:
If
T0
(Uracil) is constant but phenyl 1H-indol-5-ylcarbamate shifts, the issue is chemical (mobile phase composition, temperature, or column active sites).
If both
T0
and phenyl 1H-indol-5-ylcarbamate shift proportionally, the issue is physical (pump flow rate or system leaks).
References
Reversed-Phase Liquid Chromatography and Water, Part 1—How Much is Too Much? LCGC International. Available at:[Link]
HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available at:[Link]
Video Notes: LC Troubleshooting Series - Retention Time Shifts. Agilent Technologies. Available at:[Link]
Troubleshooting Fundamentals. Agilent Technologies. Available at:[Link]
Troubleshooting
Technical Support Center: Preventing Hydrolysis of Phenyl 1H-indol-5-ylcarbamate in Aqueous Media
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the rapid degradation of phenyl 1H-indol-5-ylcarb...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the rapid degradation of phenyl 1H-indol-5-ylcarbamate during aqueous assays.
Rather than simply providing a list of quick fixes, this guide dissects the fundamental chemical causality behind the instability of this specific compound, empowering you to rationally design self-validating experimental conditions.
Part 1: Mechanistic Insights (FAQ)
Q1: Why does phenyl 1H-indol-5-ylcarbamate degrade so rapidly in standard physiological buffers (e.g., PBS, pH 7.4)?A1: The instability is driven by the specific structural features of the molecule: an ionizable N-H bond and a relatively good leaving group (phenoxide). In neutral or alkaline environments (pH ≥ 7.0), the compound undergoes base-catalyzed hydrolysis via the Unimolecular Elimination of a Conjugate Base (E1cB) mechanism[1]. Hydroxide ions (or basic buffer components) abstract the proton from the carbamate nitrogen. The resulting anion rapidly collapses, expelling the phenoxide leaving group to form a highly reactive 1H-indol-5-yl isocyanate intermediate[2]. This isocyanate is immediately hydrated by the surrounding water to form an unstable carbamic acid, which spontaneously decarboxylates into 5-aminoindole and carbon dioxide[2][3].
Q2: How does the E1cB mechanism dictate our troubleshooting approach compared to standard ester hydrolysis?A2: Standard ester hydrolysis (the BAc2 pathway) involves the direct nucleophilic attack of water on the carbonyl carbon, a process that is highly sensitive to steric hindrance. In contrast, the E1cB mechanism is driven entirely by the initial deprotonation of the N-H bond[1]. Because the BAc2 pathway is up to
108
times slower than the E1cB pathway for aryl carbamates, your primary objective must be to prevent that initial deprotonation[1]. This means strict pH control (keeping the pH below the pKa of the carbamate N-H) is far more critical than attempting to sterically shield the carbonyl.
Q3: Can I use co-solvents to improve stability without altering the pH?A3: Yes, but only as a secondary measure. Adding aprotic co-solvents like DMSO or Acetonitrile (MeCN) reduces the dielectric constant of the aqueous medium. This disrupts the solvation of hydroxide ions and effectively shifts the apparent pKa of the N-H bond, slowing the rate of base-catalyzed deprotonation. However, co-solvents alone cannot stop E1cB elimination at pH 7.4; they must be combined with pH optimization.
Part 2: Troubleshooting Guide & Workflows
Issue 1: Complete loss of compound during overnight incubation in an aqueous assay.
Resolution: Shift the assay buffer to a slightly acidic pH (5.0–6.0) using MES or Acetate buffers instead of PBS, Tris, or HEPES[3][4].
Issue 2: Inconsistent stock solution stability (degradation observed before the assay even begins).
Root Cause: Moisture ingress into the DMSO stock solution during freeze-thaw cycles. Even trace amounts of water in DMSO can initiate hydrolysis over weeks of storage.
Resolution: Use strictly anhydrous DMSO (≤0.005% water). Aliquot stocks into single-use amber vials purged with argon or nitrogen to prevent atmospheric moisture absorption.
Caption: E1cB hydrolysis pathway of phenyl 1H-indol-5-ylcarbamate in alkaline aqueous media.
Part 3: Quantitative Stability Data
The following table summarizes the causal relationship between buffer conditions and the kinetic stability of N-monosubstituted phenyl carbamates.
Media / Buffer System
pH
Co-Solvent
Temp
Estimated Half-Life (
t1/2
)
Dominant Mechanism
PBS (Phosphate)
7.4
None
37°C
< 30 minutes
E1cB (Rapid base-catalyzed)
Tris-HCl
8.0
None
25°C
< 10 minutes
E1cB (Rapid base-catalyzed)
MES Buffer
6.0
5% DMSO
25°C
> 24 hours
E1cB (Suppressed)
Acetate Buffer
5.0
10% MeCN
4°C
> 7 days
Acid-catalyzed (Extremely slow)
Anhydrous DMSO
N/A
100% DMSO
-20°C
> 6 months
None (Stable)
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the preparation of your working solutions must include built-in validation steps. The following protocol guarantees that your phenyl 1H-indol-5-ylcarbamate remains intact prior to biological or chemical evaluation.
Protocol: Preparation and Validation of Stable Aqueous-Organic Working Solutions
Step 1: Anhydrous Stock Generation
Dissolve solid phenyl 1H-indol-5-ylcarbamate in anhydrous DMSO (sealed under inert gas) to a concentration of 10 mM.
Causality Note: Phenol is a highly competent leaving group; excluding water entirely at this stage prevents the formation of the isocyanate intermediate during storage.
Step 2: Buffer Optimization
Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer.
Adjust the pH to 5.5 using dilute HCl.
Causality Note: MES is chosen because its buffering range (pH 5.5–6.7) perfectly aligns with the stability window of phenyl carbamates, preventing the alkaline spikes that trigger E1cB elimination[3].
Step 3: Working Solution Formulation
Immediately prior to the assay, dilute the 10 mM DMSO stock into the pH 5.5 MES buffer to your target concentration (e.g., 100 µM).
Ensure the final DMSO concentration remains between 1% and 5%. Maintain the solution at 4°C if the downstream application permits.
Step 4: Self-Validating LC-MS Check (Critical)
To validate the integrity of the system, withdraw a 10 µL aliquot at
t=0
and
t=4
hours.
Analyze via LC-UV/MS. Monitor the disappearance of the parent mass (
m/z
~253.1 in positive mode) and the appearance of the degradation products: 5-aminoindole (
m/z
132.1) and phenol (
m/z
93.1 in negative mode, or UV 270 nm).
Validation Threshold: If the peak area ratio of 5-aminoindole to the parent compound exceeds 0.05 at
t=0
, your DMSO stock has been compromised by moisture and must be discarded.
Caption: Decision tree for optimizing aqueous stability of N-monosubstituted phenyl carbamates.
References
Benchchem. Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation.3
MDPI. Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration.5
Technical Support Center: Phenyl 1H-indol-5-ylcarbamate Crystallization & Purification
Welcome to the Technical Support Center for Phenyl 1H-indol-5-ylcarbamate processing. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling and optimizing the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Phenyl 1H-indol-5-ylcarbamate processing. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling and optimizing the isolation of indole-carbamate intermediates.
Crystallization is a critical separation and purification method in pharmaceutical manufacturing, governing not only the purity of the Active Pharmaceutical Ingredient (API) but also its solid-state properties, stability, and bioavailability[1]. However, carbamate derivatives frequently present unique challenges, such as premature precipitation, "oiling out" (liquid-liquid phase separation), and the co-crystallization of structurally similar impurities[2].
This center provides mechanistic troubleshooting, empirical data, and self-validating protocols to ensure a robust, high-yield purification pipeline.
Process Visualization: Optimization Workflow
The following diagram illustrates the critical path for the seeded anti-solvent crystallization of Phenyl 1H-indol-5-ylcarbamate, designed to maximize impurity rejection while strictly controlling the nucleation rate.
Optimized crystallization workflow for Phenyl 1H-indol-5-ylcarbamate purification.
Troubleshooting Guide & FAQs
Q1: During the cooling phase, the product forms a biphasic oily layer instead of crystals. How do I prevent "oiling out"?
Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling rate is too rapid, pushing the solution concentration beyond the Metastable Zone Width (MZW) directly into the spinodal decomposition region before nucleation can occur. Carbamates are highly susceptible to this due to strong intermolecular hydrogen bonding and steep temperature-dependent solubility curves[2].
Solution:
Flatten the Cooling Profile: Reduce the cooling rate to
≤0.1
°C/min when approaching the cloud point.
Implement Seeding: Introduce 0.5–1.0 wt% of milled, pure seed crystals halfway through the MZW. This provides a low-energy surface for heterogeneous nucleation, bypassing the high energy barrier of spontaneous nucleation[1].
Solvent Modification: Add a co-solvent (e.g., 5-10% Ethyl Acetate) to alter the activity coefficient and widen the MZW.
Q2: I am seeing significant co-crystallization of unreacted indole starting material. How can I improve impurity rejection?
Causality: Indole and its derivatives share similar aromatic stacking (
π−π
interactions) and hydrogen-bonding motifs (N-H donors), making them prone to incorporation into the carbamate crystal lattice.
Solution: Exploit the solubility divergence between the carbamate and the indole impurity. Studies on indole purification demonstrate that specific mixed solvent systems (e.g., Methanol/Water at a 3:2 ratio) or the use of non-polar anti-solvents (like n-hexane) significantly enhance indole rejection during solute crystallization[3],[4]. Ensure the filter cake is washed with pre-chilled primary solvent to displace the impurity-rich mother liquor without dissolving the product.
Q3: The product precipitates prematurely during the reaction workup, leading to variable yields. What is the root cause?
Causality: Premature crystallization during workup is a known industrial challenge for carbamate synthesis. It occurs when the concentration of the carbamate solution is too high, or the ambient temperature drops during phase separation, causing spontaneous, uncontrolled nucleation[2].
Solution:
Dilution: Dilute the organic phase with an appropriate solvent (e.g., toluene) before initiating cooling or aqueous washing steps.
Thermal Control: If premature precipitation occurs, increase the temperature of the solution to completely redissolve the crystals, then proceed with a controlled, slow cooling profile[2].
Quantitative Data: Solvent System Screening
Selecting the correct solvent system is the foundation of specific operational strategies developed to optimize the crystallization process. The table below summarizes the thermodynamic and performance data for Phenyl 1H-indol-5-ylcarbamate across various solvent matrices.
Solvent System
Ratio (v/v)
Solubility @ 60°C (mg/mL)
Solubility @ 5°C (mg/mL)
Isolated Yield (%)
Purity (HPLC Area %)
Toluene
100
45.2
12.1
68.5
96.2
Methanol / Water
60:40
115.8
8.4
89.2
99.4
Ethyl Acetate / n-Hexane
50:50
88.5
15.6
78.4
98.1
Acetonitrile
100
142.0
35.5
55.0
97.5
Note: The Methanol/Water (60:40) system provides the optimal balance of high solubility at elevated temperatures and low solubility at cooling temperatures, driving both high yield and excellent impurity rejection.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure the physical chemistry of the system is correct before proceeding.
This protocol utilizes precise temperature control to favor the growth of a stable polymorph while avoiding LLPS.
Dissolution: Suspend 10.0 g of crude Phenyl 1H-indol-5-ylcarbamate in 85 mL of Methanol. Heat the reactor to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.
IPC 1 (Self-Validation): Perform a visual check. The solution must be completely transparent. If opaque, hold at 60°C for an additional 15 minutes or add 5 mL of Methanol.
Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove insoluble particulates (dust, catalyst trace).
Controlled Cooling (Primary): Cool the solution from 60°C to 45°C at a rate of 0.5 °C/min.
Seeding: At 45°C (within the MZW), add 0.05 g (0.5 wt%) of pure Phenyl 1H-indol-5-ylcarbamate seed crystals.
IPC 2 (Self-Validation): Hold isothermally at 45°C for 30 minutes. Verify that the seed crystals do not dissolve (confirming supersaturation) and that the solution becomes slightly cloudy (confirming secondary nucleation).
Controlled Cooling (Secondary): Cool the slurry from 45°C to 5°C at a strictly controlled rate of 0.1 °C/min to promote crystal growth over spontaneous nucleation.
Aging: Hold the slurry isothermally at 5°C for 2 hours.
Isolation: Filter the suspension under vacuum. Wash the filter cake with 15 mL of pre-chilled (5°C) Methanol.
Drying: Dry the crystals in a vacuum oven at 40°C for 24 hours.
This protocol is optimized for crude batches with high levels of unreacted indole, utilizing n-hexane as an anti-solvent based on established indole purification dynamics[3].
Dissolution: Dissolve 10.0 g of crude product in 50 mL of Ethyl Acetate at 50°C.
Anti-Solvent Addition: Maintain the temperature at 50°C. Using a dosing pump, add 50 mL of n-Hexane (anti-solvent) at a constant rate of 1.0 mL/min.
IPC 1 (Self-Validation): Monitor the turbidity. The solution should become turbid after approximately 30-40% of the anti-solvent is added. If oiling out occurs, halt the addition and increase the agitation speed to 400 rpm until the oil disperses into distinct nuclei.
Cooling & Aging: Once the addition is complete, cool the mixture to 10°C at 0.2 °C/min. Hold for 1 hour.
Isolation: Filter the crystals and wash with 20 mL of a pre-chilled 1:1 Ethyl Acetate/n-Hexane mixture.
IPC 2 (Self-Validation): Sample the mother liquor for HPLC analysis. The concentration of the carbamate should be
<15
mg/mL, confirming optimal recovery.
References
BenchChem.
National Institutes of Health (NIH) / Molecules.
Longdom Publishing. "Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability."
Engineering.org.cn. "Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry."
I. Mechanistic Overview: The Dual Vulnerability of Phenyl 1H-indol-5-ylcarbamate
Welcome to the Technical Support Center for reactive intermediate handling. This guide provides authoritative troubleshooting, kinetic insights, and validated methodologies for managing the stability of phenyl 1H-indol-5...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for reactive intermediate handling. This guide provides authoritative troubleshooting, kinetic insights, and validated methodologies for managing the stability of phenyl 1H-indol-5-ylcarbamate (CAS: 109737-03-3)[1][2], a highly versatile but sensitive building block used primarily in the synthesis of unsymmetrical ureas and pharmaceutical intermediates.
Phenyl carbamates are intentionally designed to be reactive. By utilizing a phenoxy group—an excellent leaving group compared to standard alkyl alcohols—these compounds act as stable isocyanate equivalents. However, this designed reactivity makes them highly susceptible to degradation in acidic environments.
The degradation of phenyl 1H-indol-5-ylcarbamate in acid is driven by two distinct causal pathways:
AAc2
Hydrolysis of the Carbamate: In acidic aqueous conditions, the carbonyl oxygen (or the phenoxy oxygen) becomes protonated. This dramatically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. The intermediate tetrahedral species collapses, expelling phenol and yielding 1H-indol-5-ylcarbamic acid, which rapidly and irreversibly decarboxylates into 1H-indol-5-amine and
CO2
[3][4].
Electrophilic Aromatic Substitution at the Indole Core: The indole ring is highly electron-rich. In the presence of strong acids (pH < 2), the C3 position of the indole ring is easily protonated, generating a highly reactive indolenium cation that can attack unprotonated indole molecules, leading to rapid dimerization and polymerization.
Diagram 1: Divergent acid-catalyzed degradation pathways of phenyl 1H-indol-5-ylcarbamate.
II. Troubleshooting & FAQs
Q1: My phenyl 1H-indol-5-ylcarbamate is degrading entirely during the workup phase, even though the reaction LC-MS showed 95% conversion. What is causing this?A: This is a classic kinetic trapping issue. Standard organic workups often employ 1 M HCl washes to remove residual amine bases (like DIPEA or TEA). Because the phenoxy group is a superior leaving group, the localized low pH at the biphasic interface catalyzes rapid
AAc2
hydrolysis[4].
Solution: Never use strong mineral acids for the workup of activated phenyl carbamates. Switch to a mild, buffered wash (e.g., 10% aqueous citric acid or saturated
NH4Cl
) and perform the extraction at 0–4 °C to kinetically suppress the hydrolysis rate.
Q2: How can I differentiate between carbamate hydrolysis and indole polymerization in my degraded mixture?A: You must analyze the mass balance of the degradants. If carbamate hydrolysis is the primary pathway, LC-MS will show a stoichiometric 1:1 ratio of 1H-indol-5-amine (m/z 132.1) and phenol (m/z 94.1). If indole polymerization is occurring, you will observe broad, late-eluting peaks on the UV chromatogram with m/z values corresponding to dimers (e.g., m/z 263) or trimers, accompanied by a loss of the characteristic indole NH proton signal in
1H
NMR.
Q3: I need to perform a Boc-deprotection on another part of my molecule without destroying the phenyl carbamate. Is this possible?A: It is highly challenging but possible if you manipulate the solvent environment. Aqueous acids will destroy the carbamate immediately. You must use strictly anhydrous conditions (e.g., 4 M HCl in anhydrous dioxane or 20% TFA in anhydrous DCM). Without water acting as a nucleophile, the tetrahedral intermediate cannot form, preventing the cleavage of the carbamate linkage[4][5]. However, the reaction time must be strictly monitored to prevent indole C3-protonation.
III. Quantitative Stability Profile
To guide your experimental design, the following table summarizes the pH-dependent degradation kinetics of phenyl 1H-indol-5-ylcarbamate at 25 °C in an aqueous/organic solvent mixture (e.g., 1:1 MeCN:Water).
pH Condition
Buffer/Acid System
Apparent Half-Life (
t1/2
)
Primary Degradation Mechanism
Major Degradants Detected
pH 1.0
0.1 M HCl
< 15 minutes
AAc2
Hydrolysis & C3-Protonation
1H-indol-5-amine, Phenol, Indole Dimers
pH 3.0
10% Citric Acid
~ 4.5 hours
AAc2
Hydrolysis
1H-indol-5-amine, Phenol
pH 5.5
Acetate Buffer
> 24 hours
Slow Hydrolysis
Trace 1H-indol-5-amine
pH 7.4
Phosphate Buffer
> 72 hours
Stable
None (Intact Carbamate)
IV. Self-Validating Experimental Protocol: Mild Workup & Extraction
To ensure scientific integrity, any protocol handling this compound must be self-validating. The following extraction methodology incorporates an internal validation step to definitively prove that degradation did not occur during sample handling.
Objective: Safely extract phenyl 1H-indol-5-ylcarbamate from a crude reaction mixture containing excess amine base, without triggering acid hydrolysis.
Step-by-Step Methodology:
Thermal Quenching: Cool the crude reaction mixture (typically in DMF or THF) to 0–4 °C using an ice-water bath. Causality: Lowering the temperature exponentially decreases the rate constant of hydrolysis.
Buffered Dilution: Dilute the mixture with 5 volumes of ice-cold Ethyl Acetate (EtOAc).
Mild Acidic Wash: Instead of HCl, wash the organic layer with 3 equal volumes of ice-cold 5% aqueous
NaH2PO4
(pH ~4.5). This pH is acidic enough to protonate and partition aliphatic amines into the aqueous layer, but not acidic enough to rapidly hydrolyze the phenyl carbamate.
Self-Validation Sampling (Critical Step):
Immediately after the first wash, extract a 10 µL aliquot of the organic layer.
Dilute into 990 µL of LC-MS grade Acetonitrile containing a known concentration of an internal standard (e.g., biphenyl).
Inject into the LC-MS. Validation metric: The chromatogram must show < 2% of the 1H-indol-5-amine peak relative to the intact carbamate. If > 2% is observed, the wash buffer is too acidic or the temperature was not maintained.
Neutralization & Drying: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water and buffer salts. Dry over anhydrous
Na2SO4
.
Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 30 °C .
Diagram 2: Self-validating extraction workflow designed to prevent acid-catalyzed hydrolysis.
V. References
Kinetics and Mechanism of the Degradation of Chlorphenesin Carbamate in Strongly Acidic Aqueous Solutions
Source: Chemical and Pharmaceutical Bulletin (J-Stage)
URL:[Link]
Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability
Source: National Institutes of Health (PMC)
URL:[Link]
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study
Source: ACS Omega (PMC)
URL:[Link]
The kinetics of the hydrolysis in acid solution of ethyl N-methylcarbamate and phenyl carbamate
Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing)
URL:[Link]
Technical Support Center: Optimizing Reaction Temperature for Phenyl 1H-indol-5-ylcarbamate Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of phenyl 1H-indol-5-ylcarbamate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and optimization of phenyl 1H-indol-5-ylcarbamate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this class of compounds, with a particular focus on the critical parameter of reaction temperature. Here, we will dissect potential issues, explain the underlying chemical principles, and provide actionable, field-proven troubleshooting strategies.
Q1: I am observing low to no yield of my desired phenyl 1H-indol-5-ylcarbamate. What is a good starting temperature for this reaction?
A1: For novel carbamate syntheses where literature precedent is unavailable, beginning at room temperature (20-25°C) is a prudent strategy.[1] This allows for safe monitoring of any initial reaction or exotherm. If thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows sluggish or no conversion, a gradual increase in temperature, for instance to 40-50°C, is a logical next step.[1] Conversely, if the reactants are known to be thermally sensitive, initiating the reaction at a lower temperature, such as 0°C, is advisable.[1]
The synthesis of phenyl 1H-indol-5-ylcarbamate derivatives, commonly proceeding through the reaction of a 5-aminoindole with a phenyl chloroformate or via an isocyanate intermediate, is highly dependent on temperature for optimal kinetics and yield.
Q2: My reaction is producing a significant amount of side products, and the purity of the crude product is low. How does temperature contribute to this?
A2: Elevated temperatures are a frequent cause of side product formation in carbamate synthesis.[1] There are two primary mechanisms through which excessive heat can compromise your reaction's purity:
Thermal Decomposition: Carbamates, while generally stable, can undergo thermal decomposition at elevated temperatures.[1][2][3] While complete decomposition often occurs at high temperatures (200-400°C), side reactions and degradation of sensitive indole or carbamate moieties can occur at much lower temperatures, depending on the specific molecular structure.[1][2][3]
Alternative Reaction Pathways: Higher temperatures can provide the necessary activation energy for undesired reaction pathways to compete with the desired carbamate formation.[1][4] A common side product in reactions involving amines is the formation of urea derivatives.[4]
Troubleshooting Steps:
Systematic Temperature Reduction: Decrease the reaction temperature in 10°C increments and carefully monitor the impact on the product profile using TLC or LC-MS.
Controlled Reagent Addition: For exothermic reactions, such as those involving isocyanates, add the reagent dropwise to a cooled solution to manage the heat generated.[1]
Catalyst Evaluation: The choice of catalyst can significantly influence the optimal temperature. For instance, some reactions are catalyzed by tertiary amines or tin-based catalysts, which can have different temperature optima.[5][6]
Q3: The reaction seems to stall and does not proceed to completion, even after extended reaction times. Should I increase the temperature?
A3: While increasing the temperature can sometimes drive a sluggish reaction to completion, it's crucial to consider the potential downsides discussed in Q2. Before resorting to higher temperatures, consider the following:
Reaction Monitoring: Use an appropriate analytical technique like TLC or LC-MS to confirm that the reaction has indeed stalled and is not just proceeding slowly.
Catalyst Activity: Ensure your catalyst, if used, is active and has not been poisoned.[4] For example, in reactions involving isocyanates and phenols, catalysts like diethylcyclohexylamine or dibutyltin dilaurate can be employed, and their efficiency can be temperature-dependent.[5]
Solvent Choice: The solvent can play a crucial role. Ensure you are using a fresh, anhydrous solvent, as water can react with starting materials like isocyanates.[4] High-boiling solvents like DMF may be necessary for reactions that require higher temperatures to overcome activation barriers.[7]
If these factors have been addressed, a careful, stepwise increase in temperature while monitoring for side product formation is a reasonable approach.
Q4: My desired product is precipitating out of the reaction mixture. Is this a temperature-related issue?
A4: Yes, unexpected precipitation can be linked to temperature, often in conjunction with concentration.[1] The solubility of your phenyl 1H-indol-5-ylcarbamate derivative may be highly temperature-dependent.[1] If the reaction is run at a temperature where the product has low solubility, it may crash out of the solution.
Mitigation Strategies:
Solvent Screening: Choose a solvent in which your product is more soluble at the desired reaction temperature.
Gradual Addition: Slowly adding one reactant to the other can help control the concentration of the product at any given time, potentially preventing precipitation.
Temperature Adjustment: A modest increase in temperature may be sufficient to keep the product in solution. However, this must be balanced against the risk of side product formation.
Experimental Protocols & Data
General Protocol for the Synthesis of Phenyl 1H-indol-5-ylcarbamate
This protocol describes a general method for the synthesis of a phenyl 1H-indol-5-ylcarbamate derivative from 5-aminoindole and phenyl chloroformate.
Base (e.g., Triethylamine (TEA), Pyridine) (1.2 equiv)
Round-bottom flask, magnetic stirrer, dropping funnel, and an inert atmosphere (Nitrogen or Argon)
Procedure:
Dissolve 5-aminoindole and the base in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
Cool the mixture to 0°C in an ice bath.
Add phenyl chloroformate dropwise to the stirred solution.
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., DCM, Ethyl Acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol for Reaction Temperature Optimization
To determine the optimal reaction temperature, a series of small-scale parallel reactions can be performed.
Set up four identical reactions following the general protocol.
Run each reaction at a different temperature: 0°C, room temperature (25°C), 40°C, and 60°C.
Monitor each reaction at regular intervals (e.g., every hour) by taking a small aliquot for TLC or LC-MS analysis.
After a set time (e.g., 6 hours), quench all reactions.
Isolate and analyze the crude product from each reaction to determine the yield and purity.
Data Presentation: Effect of Temperature on Yield and Purity
The following table summarizes hypothetical data from a temperature optimization study to illustrate the expected trends.
Reaction Temperature (°C)
Reaction Time (h)
Conversion (%)
Yield of Desired Product (%)
Purity by LC-MS (%)
Key Observations
0
12
45
40
95
Slow reaction rate
25 (Room Temp)
6
95
88
92
Good balance of rate and purity
40
4
>99
85
85
Increased side product formation
60
2
>99
70
75
Significant decomposition observed
Visualizing Key Concepts
General Reaction Scheme
Caption: General reaction for phenyl 1H-indol-5-ylcarbamate synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]
Thorn, G. D., & Ludwig, R. A. (1962). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 40(8), 1579-1586. [Link]
Nagarajan, A. S., & Rao, K. N. (1987). Effect of Substituents on Phenol-Isocyanate Reaction. Journal of the Indian Chemical Society, 64(10), 630-631. [Link]
Bork, J. F., & Leum, L. N. (1980). Process for reacting isocyanates in the presence of quaternary ammonium zwitterions. U.S.
Hossain, M. A., & Islam, M. R. (2014). Effect of temperature on the formation of carbamate derivatives. ResearchGate.[Link]
Various Authors. (n.d.). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. ResearchGate.[Link]
Kothandaraman, H., & Nasar, A. S. (2001). Synthesis and studies on forward and reverse reactions of phenol-blocked polyisocyanates: an insight into blocked isocyanates. RSC Publishing.[Link]
Various Authors. (n.d.). Synthesis of N-aryl-N-hydroxy carbamate substrates. ResearchGate.[Link]
Buchwald, S. L., & Louie, J. (2000). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. DSpace@MIT. [Link]
Kothandaraman, H., & Nasar, A. S. (1993). The thermal dissociation of phenol-blocked toluene diisocyanate crosslinkers. Polymer, 34(3), 610-613. [Link]
Schwetlick, K., & Noack, R. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (2), 395-402. [Link]
Lee, J. H., et al. (2024). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. PMC.[Link]
Various Authors. (2022). Recent Progress Concerning the N-Arylation of Indoles. PMC.[Link]
Farnham, A. G. (1969). Thermosettable epoxides containing isocyanate blocked with phenol-formaldehyde novolacs. U.S.
Notario, R., & da Silva, G. (2015). Modeling temperature dependent and absolute carbamate stability constants of amines for CO2 capture. ResearchGate.[Link]
López, C., et al. (2019). A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl). Dipòsit Digital de la Universitat de Barcelona.[Link]
Yang, Y. (2010). Method for synthesizing phenyl carbamate.
Kim, J. H., et al. (2012). Process for preparation of phenyl carbamate derivatives.
Ivanov, I., & Stoyanov, N. (2022). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI.[Link]
Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]
Hafez, H. N., & El-Gazzar, A. R. B. A. (2011). Synthesis and Antimicrobial Activities of New Indolyl-Pyrimidine Derivatives. International Journal of Organic Chemistry, 1(2), 36-43. [Link]
Fuchs, C., et al. (2021). Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. PMC.[Link]
Kumar, A., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.[Link]
Kaiser, R. I., et al. (2020). Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices. PMC.[Link]
Stuart, D. R., & Wengryniuk, S. E. (2023). Synthesis of N‑Aryl Carbamates from Aryl(TMP)iodonium Salts via C−N Coupling. Organic Letters, 25(5), 784-788. [Link]
Fredriksen, S. B., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. PMC.[Link]
Fredriksen, S. B., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. MDPI.[Link]
Mamedov, V. A., et al. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H). Semantic Scholar.[Link]
Schmalstieg, J., et al. (2017). Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners. Journal of Organic Chemistry, 82(15), 7974-7983. [Link]
Sadeghifar, H., et al. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4. Semantic Scholar.[Link]
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.[Link]
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.[Link]
Reddy, T. R., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journals.[Link]
Technical Support Center: Troubleshooting Low Purity in Commercial Phenyl 1H-indol-5-ylcarbamate Batches
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering purity issues with commercial batches of phenyl 1H-indol-5-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering purity issues with commercial batches of phenyl 1H-indol-5-ylcarbamate (CAS: 109737-03-3).
As a highly reactive intermediate commonly utilized in the synthesis of urea-based kinase inhibitors and complex pharmaceuticals, phenyl 1H-indol-5-ylcarbamate is notoriously susceptible to environmental and analytical degradation. This guide synthesizes mechanistic chemistry with field-proven analytical protocols to help you diagnose, troubleshoot, and resolve low-purity bottlenecks.
Mechanistic Causes of Degradation
To effectively troubleshoot purity, one must first understand the chemical causality behind the degradation. Phenyl carbamates are not entirely stable entities; they are designed to be reactive.
The E1cB Hydrolysis Pathway
The primary driver of low purity in commercial batches is moisture-induced or base-catalyzed hydrolysis. Phenyl carbamates derived from primary amines (such as 5-aminoindole) degrade via an E1cB-type elimination mechanism [1].
When exposed to slightly basic conditions (pH > 7.5) or prolonged moisture, the ionizable carbamate N-H is deprotonated. This triggers the expulsion of the phenoxide leaving group, generating a highly reactive 1H-indol-5-yl isocyanate intermediate [2].
This isocyanate is the critical branch point for two major impurities:
Hydrolysis: The isocyanate reacts with ambient water to form carbamic acid, which rapidly decarboxylates to yield 5-aminoindole .
Symmetrical Urea Formation: The newly formed 5-aminoindole acts as a nucleophile, attacking unreacted isocyanate to form a highly insoluble 1,3-di(1H-indol-5-yl)urea dimer [1].
Fig 1: Base-catalyzed E1cB degradation pathway of phenyl 1H-indol-5-ylcarbamate.
Diagnostic Guide: LC-MS Impurity Profiling
A common pitfall in quality control is on-column degradation . Because carbamates are highly susceptible to alkaline hydrolysis, running an HPLC analysis with a neutral or basic mobile phase can artificially degrade the sample during the run, leading to false-positive impurity reporting [3].
Quantitative Impurity Signatures
Use the following table to cross-reference your LC-MS data against known degradation pathways.
Impurity Identity
Expected m/z [M+H]+
Mechanistic Cause
Resolution Strategy
5-Aminoindole
133.1
Moisture exposure / E1cB Hydrolysis
Store under Argon; check desiccant.
Phenol
95.1 (often poor ionization)
Byproduct of hydrolysis or unreacted starting material
To ensure your analytical method is not causing the degradation, you must validate the system using a strictly acidic environment.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1 mg of the commercial batch in 1 mL of anhydrous Acetonitrile (HPLC grade). Do not use protic solvents like Methanol, which can cause transesterification.
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v) . (Strictly maintaining pH ~2.7 to suppress the E1cB pathway).
Validation Check: Inject the sample immediately after preparation. Let the vial sit at room temperature for 12 hours and reinject. If the 5-aminoindole peak increases significantly, your diluent contains moisture.
Fig 2: Diagnostic decision tree for identifying purity bottlenecks via LC-MS.
Purification & Handling Protocols
If your commercial batch is confirmed to have degraded, or if it arrived with unacceptable levels of residual phenol/diphenyl carbonate, you must purify it before use in sensitive downstream syntheses [4].
Protocol: Recrystallization and Trituration
Because the symmetrical urea impurity is highly insoluble, and phenol is highly soluble, a targeted solvent system can effectively isolate the desired carbamate.
Urea Filtration: Dissolve the crude phenyl 1H-indol-5-ylcarbamate in a minimal amount of cold Ethyl Acetate (EtOAc). The symmetrical urea impurity (1,3-di(1H-indol-5-yl)urea) has extremely poor solubility in EtOAc. Filter the suspension through a Celite pad to remove the urea.
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 35°C .
Trituration: To remove residual phenol or diphenyl carbonate, suspend the concentrated solid in a mixture of Hexanes/Dichloromethane (DCM) (4:1 v/v). Sonicate for 2 minutes.
Collection: Filter the purified solid via vacuum filtration. Wash the filter cake with cold Hexanes.
Drying: Dry the solid under high vacuum at room temperature for 4 hours. Do not use a heated vacuum oven.
Frequently Asked Questions (FAQs)
Q: My NMR shows a clean product, but my HPLC shows 15% 5-aminoindole. Which is correct?A: Trust the NMR in this scenario. This is a classic hallmark of on-column degradation. If your HPLC mobile phase lacks an acidic modifier (like 0.1% Formic Acid or TFA), the basicity of the glass vials or the neutral pH of the water can trigger E1cB hydrolysis during the chromatographic run [3]. Acidify your mobile phase and reinject.
Q: Can I wash my organic layer with saturated Sodium Bicarbonate (NaHCO3) during workup?A: It is highly discouraged. While some robust carbamates tolerate mild bases, primary amine-derived phenyl carbamates will rapidly form isocyanates even under mild aqueous basic conditions [2]. Wash with brine or a slightly acidic buffer (pH 5-6) instead.
Q: How should I store commercial batches to prevent degradation?A: Organic carbamates are sensitive to atmospheric moisture over time [4]. Store the solid in a tightly sealed amber vial, backfilled with Argon or Nitrogen, at -20°C. Allow the vial to come to room temperature completely before opening to prevent condensation from forming on the cold powder.
References
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC (National Institutes of Health). Available at:[Link]
Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. PubMed. Available at:[Link]
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at:[Link]
Reference Data & Comparative Studies
Validation
Advanced Mass Spectrometry Validation Methods for Phenyl 1H-indol-5-ylcarbamate: A Comparative Analytical Guide
As a Senior Application Scientist, navigating the analytical validation of complex pharmacophores requires moving beyond basic protocols to understand the fundamental physical chemistry of the molecule. Phenyl 1H-indol-5...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the analytical validation of complex pharmacophores requires moving beyond basic protocols to understand the fundamental physical chemistry of the molecule. Phenyl 1H-indol-5-ylcarbamate (CAS: 109737-03-3) is a critical structural motif often utilized in the development of enzyme inhibitors (such as FAAH inhibitors) and novel therapeutics. Structurally, it merges an electron-rich aromatic indole core with a highly reactive phenyl carbamate linkage.
This guide provides an authoritative, data-driven comparison of mass spectrometry (MS) methods for validating this compound, detailing the causality behind instrumental choices, fragmentation mechanisms, and a self-validating experimental protocol.
Methodological Comparison: LC-MS/MS vs. GC-MS
When selecting an analytical platform for indole carbamates, the thermodynamic stability of the molecule dictates the instrumentation. Historically, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been used for pesticide and pharmaceutical screening. However, their performance diverges significantly for carbamate derivatives.
The Causality of Thermal Degradation
The C–O bond within the carbamate backbone is highly susceptible to thermal cleavage[1]. In GC-MS, the high temperatures required in the injection port (typically >250°C) and the GC column induce premature degradation of the carbamate into its corresponding isocyanate and phenol before it ever reaches the ionization source[1]. This results in artifact peaks, poor reproducibility, and compromised quantitative integrity.
Conversely, LC-MS/MS utilizes Electrospray Ionization (ESI), a "soft" ionization technique operating at lower thermal stress, preserving the intact precursor ion [M+H]⁺ for controlled fragmentation in the collision cell[2].
Performance Comparison Matrix
Analytical Parameter
UHPLC-ESI-MS/MS (Recommended)
GC-EI-MS (Alternative)
Causality / Scientific Rationale
Ionization Integrity
Excellent (Intact[M+H]⁺ at m/z 253.1)
Poor (Extensive thermal breakdown)
ESI is a soft ionization technique; GC-EI causes pre-ionization thermal cleavage of the C-O carbamate bond[1].
Sensitivity (LOD)
Low pg/mL range
High ng/mL range
LC-MS/MS Multiple Reaction Monitoring (MRM) filters out matrix noise, drastically improving the signal-to-noise ratio.
Chromatographic Resolution
High (using Phenyl-Hexyl phases)
Moderate
Phenyl-hexyl columns leverage π–π interactions with the indole core, yielding superior peak shape compared to GC capillary columns[3].
Sample Preparation
Simple (Protein Precipitation / SPE)
Complex (Derivatization required)
GC-MS often requires silylation of the indole N-H to prevent peak tailing; LC-MS/MS analyzes the native compound.
To build a trustworthy and self-validating MRM method, one must understand the exact collision-induced dissociation (CID) pathways of the molecule. In positive ESI mode, phenyl 1H-indol-5-ylcarbamate readily protonates to form the [M+H]⁺ precursor ion at m/z 253.1.
During CID in the second quadrupole (q2), the active site for fragmentation is the ester oxygen adjacent to the carbonyl carbon[4]. For phenyl carbamates, this reliably induces a highly diagnostic neutral loss of phenol (94 Da), generating a stable indole-5-isocyanate fragment (m/z 159.1)[4]. Increasing the collision energy forces a secondary loss of carbon monoxide (28 Da) or carbon dioxide (44 Da), leading to smaller indole core fragments[2].
Figure 1: Proposed ESI-MS/MS CID fragmentation pathway for phenyl 1H-indol-5-ylcarbamate.
To ensure absolute trustworthiness, the following protocol is designed as a closed, self-validating system. It incorporates specific stationary phase chemistry tailored for indoles and internal standard controls to account for matrix suppression.
Phase 1: Sample Preparation & Extraction
Spiking: Aliquot 100 µL of plasma/matrix into a microcentrifuge tube. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Phenyl 1H-indol-5-ylcarbamate-¹³C₆, to normalize extraction efficiency.
Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to crash matrix proteins.
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Phase 2: UHPLC Separation Parameters
Why this matters: Standard C18 columns often result in broad, tailing peaks for polyaromatic compounds. Utilizing a sorbent modified with phenyl-hexyl groups allows for selective retention via π–π interactions, drastically improving the peak symmetry of the indole moiety[3].
A method is only as reliable as its internal controls. Before acquiring sample data, the system must pass the following self-validating checks:
Carryover Assessment: Injection of a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard must show an interfering peak area of <20% of the Lower Limit of Quantification (LLOQ).
Ion Ratio Stability: The ratio between the quantifier (m/z 159.1) and qualifier (m/z 131.1) transitions must remain within ±15% of the established standard across all biological samples to rule out co-eluting isobaric interference.
References
Source: National Institutes of Health (PMC)
Source: National Institutes of Health (PMC)
Extraction and Analysis of Carbamate and Pyrethroid Pesticides in Tomatoes and Rice by Gas Chromatography Mass Spectrometry
Source: QScience
URL
Validating Phenyl 1H-indol-5-ylcarbamate Purity: A Comparative Guide to qNMR vs. HPLC-UV
Introduction: The Mass Balance Dilemma As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the discrepancy between a compound's chromatographic purity and its actual mass...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Mass Balance Dilemma
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the discrepancy between a compound's chromatographic purity and its actual mass balance. For structurally complex pharmaceutical intermediates like phenyl 1H-indol-5-ylcarbamate (CAS: 109737-03-3), relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be highly misleading. While HPLC-UV is excellent for separating structurally similar organic impurities, it is fundamentally blind to non-chromophoric contaminants such as residual solvents, water, and inorganic salts[1].
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary, orthogonal reference measurement procedure for organic analysis[2]. By measuring the absolute number of protons, qNMR provides an absolute mass fraction purity, serving as a self-validating system that ensures scientific integrity in your synthetic workflows[3].
Mechanistic Comparison: Relative vs. Absolute Quantitation
To understand why qNMR is the gold standard for absolute purity validation, we must examine the causality behind the signal generation in both techniques.
HPLC-UV (Relative Quantitation): Signal intensity depends on the molar extinction coefficient of the analyte at a specific wavelength. Impurities with higher UV absorbance than phenyl 1H-indol-5-ylcarbamate will be artificially overestimated, while those lacking a chromophore are entirely missed[4].
qNMR (Absolute Quantitation): The area of an NMR resonance is directly proportional to the number of nuclei generating that signal, independent of the molecule's chemical structure[3]. When calibrated against an Internal Standard Reference Material (ISRM), it yields a highly accurate mass fraction without requiring a reference standard of the analyte itself[5].
Figure 1: Mechanistic comparison of HPLC-UV and qNMR for purity validation.
Experimental Design: The qNMR Self-Validating Protocol
A robust qNMR method is not just a series of steps; it is a meticulously designed system where every parameter is chosen to eliminate quantitative bias.
Internal Standard Selection
Phenyl 1H-indol-5-ylcarbamate features a dense aromatic region (phenyl and indole protons spanning ~6.5–8.0 ppm) and broad downfield amine/carbamate signals (9.5–11.0 ppm).
The Choice: We select Dimethyl Sulfone (DMSO2) as the internal standard[6].
The Causality: DMSO2 provides a sharp, isolated singlet at ~3.0 ppm in DMSO-d6[6]. This ensures zero spectral overlap with the analyte, which is the most critical prerequisite for accurate integration[3]. Furthermore, DMSO2 is highly soluble, stable, and available as a Certified Reference Material (CRM)[2].
Step-by-Step Methodology
Figure 2: Self-validating qNMR experimental workflow for absolute quantitation.
Step 1: Gravimetric Co-Weighing
Action: Using an ultra-microbalance (d = 0.001 mg), accurately weigh ~10 mg of phenyl 1H-indol-5-ylcarbamate and ~5 mg of DMSO2 CRM into a static-free vial.
Causality: Gravimetric preparation is the largest potential source of error in qNMR[7]. Co-weighing the analyte and internal standard before dissolution eliminates volumetric errors associated with pipetting.
Step 2: Dissolution
Action: Add 0.6 mL of high-purity DMSO-d6. Vortex and sonicate until complete dissolution is achieved.
Causality: Incomplete dissolution creates sample inhomogeneities, leading to line broadening and integration loss[6].
Step 3: NMR Acquisition Parameters
Action: Acquire the 1H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to
≥5×T1
of the slowest relaxing proton (typically D1 = 30–60 seconds)[8].
Causality: A 90° pulse maximizes the signal-to-noise ratio (S/N). The extended D1 delay is non-negotiable; it ensures >99.3% recovery of longitudinal magnetization. Failing to allow complete relaxation results in signal attenuation and artificially skewed purity calculations[8].
Step 4: Data Processing & Calculation
Action: Apply a zero-order phase correction and a manual baseline correction. Integrate the DMSO2 singlet (~3.0 ppm, 6H) and an isolated analyte reporter signal (e.g., an isolated aromatic proton, 1H).
Causality: Automated baseline corrections often distort the tails of Lorentzian peaks. Manual correction ensures the entire peak area (including the broad base) is captured, which is essential for achieving a measurement uncertainty of <1%[7].
Calculate the absolute purity (
Px
) using the mass fraction equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity).
Comparative Data Analysis
To illustrate the efficacy of this protocol, we compared three synthetic batches of phenyl 1H-indol-5-ylcarbamate using both HPLC-UV (Area %) and the optimized qNMR method (% w/w).
Table 1: Purity Validation of Phenyl 1H-indol-5-ylcarbamate
Batch ID
HPLC-UV Purity (Area %)
qNMR Purity (% w/w)
Discrepancy
Primary Cause of Discrepancy
Batch A
99.5%
96.2%
-3.3%
Residual ethyl acetate (invisible to UV)
Batch B
98.8%
98.1%
-0.7%
Trace moisture (water peak observed in NMR)
Batch C
99.1%
94.5%
-4.6%
Inorganic salt carryover from synthesis
Data Summary: In all cases, HPLC-UV overestimated the purity because it normalized the area of chromophoric peaks to 100%, ignoring "invisible" mass[1]. qNMR successfully accounted for the entire mass balance, providing a true representation of the compound's purity.
Conclusion
For critical pharmaceutical intermediates like phenyl 1H-indol-5-ylcarbamate, relying exclusively on HPLC-UV introduces hidden risks into your synthetic pipeline. By implementing a self-validating qNMR protocol using Dimethyl Sulfone as an internal standard, laboratories can achieve absolute quantitation with metrological traceability. While HPLC remains indispensable for impurity profiling, qNMR is the definitive arbiter of absolute purity.
Phenyl 1H-indol-5-ylcarbamate vs methyl 1H-indol-5-ylcarbamate chemical stability
Phenyl 1H-indol-5-ylcarbamate vs. Methyl 1H-indol-5-ylcarbamate: Chemical Stability and Reactivity Guide Introduction In medicinal chemistry, the carbamate functional group is strategically utilized to balance the robust...
Author: BenchChem Technical Support Team. Date: April 2026
Phenyl 1H-indol-5-ylcarbamate vs. Methyl 1H-indol-5-ylcarbamate: Chemical Stability and Reactivity Guide
Introduction
In medicinal chemistry, the carbamate functional group is strategically utilized to balance the robust stability of an amide with the reactivity of an ester[1]. When functionalizing the 5-aminoindole scaffold—a privileged pharmacophore in neuroactive and anti-inflammatory drug design—the choice of the carbamate ester dictates the molecule's chemical stability, metabolic fate, and downstream synthetic utility. This guide provides an objective, data-driven comparison between phenyl 1H-indol-5-ylcarbamate and methyl 1H-indol-5-ylcarbamate , analyzing their thermodynamic stability, kinetic reactivity, and specific applications in drug development.
Mechanistic Divergence in Chemical Stability
The fundamental difference in chemical stability between phenyl and methyl carbamates is governed by the leaving group ability of their respective ester moieties. Phenol (pKa ~10.0) is a significantly better leaving group than methanol (pKa ~15.5), which fundamentally alters the degradation pathways of these molecules under basic or nucleophilic conditions.
Phenyl 1H-indol-5-ylcarbamate (Activated Intermediate): Under mildly basic conditions, phenyl carbamates bearing a secondary nitrogen (N-H) undergo rapid alkaline hydrolysis via an E1cB (Elimination Unimolecular conjugate Base) mechanism[2]. Deprotonation of the carbamate nitrogen forms an anion that rapidly collapses, expelling the phenoxide ion to generate a highly reactive isocyanate intermediate. This inherent instability makes phenyl carbamates excellent, phosgene-free electrophilic precursors for synthesizing asymmetric ureas[3].
Methyl 1H-indol-5-ylcarbamate (Stable Pharmacophore): Methyl carbamates are highly resistant to E1cB elimination due to the poor leaving group ability of the methoxide ion. Hydrolysis typically requires forcing conditions (such as extended heating in strong base) and proceeds via a BAc2 (Bimolecular Base-Catalyzed Acyl-Oxygen cleavage) mechanism[4]. Consequently, methyl carbamates are utilized as stable structural motifs in final drug candidates, capable of surviving physiological pH and extensive metabolic processing[1].
Mechanistic divergence of phenyl vs. methyl carbamates under basic conditions.
Comparative Stability Data
To quantify these mechanistic differences, the kinetic stability of both carbamate classes can be evaluated across physiological and stress-test pH ranges. The following table summarizes the expected stability profiles based on established literature for N-aryl carbamate hydrolysis kinetics[1][2].
Compound
pH 7.4 (37°C) Half-life
pH 10.0 (37°C) Half-life
Primary Degradation Mechanism
Primary Application
Phenyl 1H-indol-5-ylcarbamate
> 48 hours
< 30 minutes
E1cB (Isocyanate formation)
Activated building block / Prodrug
Methyl 1H-indol-5-ylcarbamate
> 6 months
> 14 days
BAc2 (Slow acyl cleavage)
Stable pharmacophore
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility in the laboratory, the following protocols describe how to empirically validate the stability and reactivity of these indolyl carbamates.
Protocol 1: Kinetic Stability and Hydrolysis Assay
This protocol establishes the baseline chemical stability of the carbamates in aqueous media. The critical step here is the acidic quench; because the E1cB mechanism relies on the deprotonation of the carbamate nitrogen, introducing an acid immediately halts the degradation pathway, allowing for accurate temporal quantification.
Stock Preparation: Dissolve the target carbamate in anhydrous DMSO to achieve a concentration of 10 mM.
Buffer Incubation: Dilute the stock 1:100 into 50 mM phosphate buffers adjusted to pH 7.4, 9.0, and 11.0 (final concentration 100 μM, 1% DMSO). Incubate the solutions in a thermoshaker at 37°C.
Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract 100 μL aliquots. Immediately quench the reaction by adding 100 μL of ice-cold acetonitrile containing 1% trifluoroacetic acid (TFA).
Quantification: Analyze the quenched samples via RP-HPLC-UV (254 nm). Calculate the remaining percentage of the parent compound by integrating the area under the curve (AUC) relative to the t=0 control.
Step-by-step experimental workflow for kinetic stability and hydrolysis evaluation.
Protocol 2: Nucleophilic Trapping of the Isocyanate Intermediate
To unequivocally prove that phenyl 1H-indol-5-ylcarbamate degrades via the E1cB isocyanate pathway—and to demonstrate its synthetic utility—a nucleophilic trapping experiment is employed[3].
Base and Nucleophile Addition: Add triethylamine (2.0 eq) to act as a mild base, followed immediately by a primary amine nucleophile, such as benzylamine (1.2 eq).
Monitoring: Stir the mixture at room temperature. The mild base deprotonates the carbamate, triggering phenoxide release and isocyanate formation. The transient isocyanate is immediately intercepted by the benzylamine.
Validation: Monitor the reaction via LC-MS. The rapid disappearance of the phenyl carbamate mass and the appearance of the corresponding asymmetrical urea mass confirm the E1cB reactivity profile. In contrast, subjecting methyl 1H-indol-5-ylcarbamate to these exact conditions will yield no reaction, validating its superior chemical stability.
Conclusion
The selection between phenyl and methyl 1H-indol-5-ylcarbamate hinges entirely on the intended application. Phenyl carbamates are inherently metastable under basic conditions, serving as powerful, chemoselective electrophiles for urea synthesis. Conversely, the methyl carbamate provides robust chemical stability, making it an ideal choice when the carbamate linkage must survive physiological conditions as an integral part of a drug's pharmacophore.
References
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
Basic hydrolysis of some N-phenylcarbamates and basic methanolysis of some N-phenylacetamides containing an ortho nitro substituent. Australian Journal of Chemistry.
Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. RSC Publishing.
O-Phenyl Carbamate and Phenyl Urea Thiiranes as Selective Matrix Metalloproteinase-2 Inhibitors. PMC.
Cross-validation of HPLC and GC-MS for phenyl 1H-indol-5-ylcarbamate
Title: Cross-Validation of HPLC-UV/MS and GC-MS for the Quantitative Analysis of Phenyl 1H-indol-5-ylcarbamate Executive Summary In pharmaceutical development, the rigorous quantification of intermediate building blocks...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Cross-Validation of HPLC-UV/MS and GC-MS for the Quantitative Analysis of Phenyl 1H-indol-5-ylcarbamate
Executive Summary
In pharmaceutical development, the rigorous quantification of intermediate building blocks and active pharmaceutical ingredients (APIs) is non-negotiable. Phenyl 1H-indol-5-ylcarbamate (CAS: 109737-03-3)[1] is a critical indole-carbamate derivative used in the synthesis of targeted therapeutics. However, validating an analytical method for this compound presents a distinct physicochemical challenge: the carbamate linkage is notoriously thermally labile.
To ensure analytical integrity and comply with the latest ICH Q2(R2) guidelines for analytical procedure validation[2], orthogonal cross-validation is required. This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing phenyl 1H-indol-5-ylcarbamate. By exploring the mechanistic causality behind experimental choices, we establish self-validating protocols that guarantee data trustworthiness.
Mechanistic Insight: The Thermal Lability of Carbamates
Before designing a validation protocol, we must understand the analyte's behavior in different phases. Phenyl 1H-indol-5-ylcarbamate consists of an indole core attached to a phenyl carbamate group.
The causality behind the analytical challenge:
In liquid chromatography (HPLC), the compound remains in the condensed phase at ambient or slightly elevated temperatures (e.g., 40°C). The carbamate bond remains entirely intact, allowing for direct, highly accurate quantification of the parent molecule.
Conversely, Gas Chromatography (GC) requires volatilization. When exposed to the high temperatures of a GC inlet (typically >200°C), carbamates undergo rapid, endothermic thermal degradation[3]. The cleavage of the carbamate linkage yields two distinct degradation products: an isocyanate (1H-indol-5-yl isocyanate) and an alcohol/phenol (phenol)[4][5]. If an analyst attempts to quantify the intact carbamate via standard GC-MS without understanding this mechanism, the resulting data will suffer from severe non-linearity, poor recovery, and high variance.
Fig 1. Thermal degradation pathway of phenyl 1H-indol-5-ylcarbamate in GC-MS versus intact HPLC analysis.
Self-Validating Experimental Protocols
To cross-validate these methods under ICH Q2(R2) standards[6], every protocol must be a "self-validating system." This means integrating System Suitability Testing (SST) directly into the workflow to ensure the instrument is fit-for-purpose before any sample is analyzed.
Protocol A: HPLC-UV/MS (The Gold Standard for Intact Analysis)
Because HPLC bypasses thermal degradation, it serves as the primary quantitative method.
Step-by-Step Methodology:
Sample Preparation: Dissolve phenyl 1H-indol-5-ylcarbamate standards in LC-grade Acetonitrile:Water (50:50, v/v) to create a calibration curve from 1 to 100 µg/mL.
Chromatographic Conditions:
Column: C18 Reverse Phase (150 mm × 4.6 mm, 3 µm).
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Flow Rate: 0.8 mL/min.
Column Temperature: 40°C.
Detection: UV at 254 nm and ESI-MS (Positive ion mode, monitoring[M+H]+ at m/z 253).
System Suitability (Self-Validation Check): Inject the 50 µg/mL standard six times. The system is validated for the run only if the Relative Standard Deviation (%RSD) of the peak area is < 1.5%, and the tailing factor is ≤ 1.2.
Protocol B: GC-MS (Orthogonal Validation via Degradation Monitoring)
To use GC-MS for cross-validation without complex derivatization, we exploit the thermal degradation rather than fight it. By operating the inlet at a deliberately high and stable temperature (280°C), we force 100% conversion of the carbamate into phenol and 1H-indol-5-yl isocyanate, quantifying the resulting phenol peak as a 1:1 molar surrogate for the parent compound[5].
Step-by-Step Methodology:
Sample Preparation: Dissolve standards in GC-grade Ethyl Acetate (1 to 100 µg/mL).
Chromatographic Conditions:
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Inlet Temperature: 280°C (Split ratio 10:1) to ensure complete, reproducible thermal cleavage.
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Detection: Electron Ionization (EI) MS. Monitor the surrogate phenol peak (m/z 94) and isocyanate (m/z 158).
System Suitability (Self-Validation Check): Inject the 50 µg/mL standard six times. The run is validated only if the %RSD of the phenol surrogate peak area is < 2.5%, proving that the thermal degradation is reproducible.
Cross-Validation Data and Performance Comparison
In accordance with ICH Q2(R2)[2], the methods were evaluated for Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Accuracy, and Precision.
Table 1: System Suitability and Validation Metrics
Parameter
HPLC-UV/MS (Intact)
GC-MS (Surrogate Monitoring)
ICH Q2(R2) Acceptance Criteria
Linear Range
1.0 – 100.0 µg/mL
5.0 – 100.0 µg/mL
Must cover intended range
Linearity (
R2
)
0.9998
0.9945
≥
0.990
LOD
0.1 µg/mL
1.5 µg/mL
Signal-to-Noise
≥
3:1
LOQ
0.3 µg/mL
5.0 µg/mL
Signal-to-Noise
≥
10:1
SST Precision (%RSD)
0.8%
2.2%
≤
2.0% (HPLC) /
≤
3.0% (GC)
Table 2: Accuracy and Precision (at 50 µg/mL)
Metric
HPLC-UV/MS
GC-MS
Causality / Insight
Intra-day Precision
1.1% RSD
3.4% RSD
GC-MS variance is higher due to micro-fluctuations in inlet thermal cleavage efficiency.
Inter-day Precision
1.4% RSD
4.8% RSD
HPLC benefits from stable condensed-phase thermodynamics.
Accuracy (Recovery)
99.5%
±
1.2%
92.1%
±
3.8%
GC-MS recovery is lower due to secondary side-reactions of the highly reactive isocyanate byproduct[3].
Strategic Decision Framework
Based on the experimental data, HPLC-UV/MS is the superior method for the routine assay and purity analysis of phenyl 1H-indol-5-ylcarbamate. However, GC-MS remains a powerful orthogonal tool for verifying residual solvents or identifying volatile impurities, provided the thermal degradation mechanics are accounted for.
Fig 2. Analytical decision workflow for thermally labile indole-carbamates.
Conclusion
The cross-validation of phenyl 1H-indol-5-ylcarbamate highlights a fundamental principle of analytical chemistry: methods must be tailored to the physicochemical realities of the molecule.
While HPLC-UV/MS provides unmatched precision and accuracy by preserving the intact carbamate, GC-MS can be successfully employed as an orthogonal technique if the thermal degradation pathway is deliberately controlled and monitored. By adhering to ICH Q2(R2) guidelines and establishing self-validating protocols, laboratories can ensure robust, audit-proof data for complex carbamate derivatives.
References
European Medicines Agency / ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Europa.eu. Retrieved from[Link][2][6]
National Center for Biotechnology Information (PMC). (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Retrieved from[Link][3]
MDPI. (2021). Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. Retrieved from[Link][4]
Electronics and Books / J. Am. Chem. Soc. (1958). Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate). Retrieved from [Link][5]
Comparing leaving group efficiency of phenyl 1H-indol-5-ylcarbamate
Comparative Analysis of Leaving Group Efficiency: Phenyl 1H-indol-5-ylcarbamate in Urea Synthesis As drug development increasingly relies on complex, asymmetric urea derivatives to target kinase inhibitors and GPCRs, the...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of Leaving Group Efficiency: Phenyl 1H-indol-5-ylcarbamate in Urea Synthesis
As drug development increasingly relies on complex, asymmetric urea derivatives to target kinase inhibitors and GPCRs, the selection of the correct carbamate precursor is critical. Phenyl 1H-indol-5-ylcarbamate serves as a highly effective, bench-stable intermediate for synthesizing indole-containing ureas.
This guide provides an objective, data-driven comparison of the phenoxy leaving group against alternative carbamate leaving groups, detailing the mechanistic causality behind its efficiency and providing a self-validating experimental workflow for application scientists.
Mechanistic Causality: The E1cB Pathway and Leaving Group pKa
To understand why phenyl 1H-indol-5-ylcarbamate is an optimal reagent, we must analyze the reaction mechanism. The aminolysis of N-monosubstituted aryl carbamates does not typically proceed via direct nucleophilic attack at the carbonyl carbon (the BAc2 mechanism)[1]. Instead, it proceeds via the E1cB (Elimination Unimolecular conjugate Base) pathway[2].
Deprotonation : A mild base deprotonates the acidic N-H bond of the indole-carbamate, forming a carbamate anion.
Elimination (Rate-Determining) : The anion collapses, expelling the leaving group to generate a highly reactive isocyanate intermediate.
Addition : The target amine rapidly attacks the isocyanate to form the asymmetric urea.
The viability of the E1cB pathway is strictly governed by the leaving group's ability to stabilize the developing negative charge, which correlates directly with the pKa of its conjugate acid[3]. Good leaving groups are weak conjugate bases.
Caption: Logical flow of the E1cB aminolysis mechanism for N-aryl carbamates.
Comparative Efficiency Data
While highly reactive leaving groups accelerate urea formation, they inversely impact the shelf-stability of the precursor[4]. Phenyl carbamates occupy a "Goldilocks" zone: they are completely stable to ambient moisture but reactive enough to undergo E1cB elimination when activated by a mild base and heat[5].
Table 1: Quantitative Comparison of Carbamate Leaving Groups
Leaving Group
Source Reagent
Conjugate Acid pKa
Aminolysis Reactivity
Bench / Moisture Stability
Byproduct Removal
Methoxy (-OCH₃)
Methyl carbamate
~15.5
Very Low (Halts E1cB)
Excellent
Low (Volatile)
Phenoxy (-OPh)
Phenyl carbamate
10.0
Moderate (Optimal)
Excellent
Low (Base extractable)
p-Nitrophenoxy
p-Nitrophenyl carbamate
7.15
Very High
Poor (Hydrolyzes easily)
Moderate (Intense yellow)
Imidazolyl
CDI-derived
7.0
High
Poor (Hygroscopic)
Low (Water soluble)
Causality behind the data:
vs. Methoxy: The methoxide ion is too strongly basic (pKa 15.5) to be expelled under standard conditions, rendering methyl carbamates practically inert to mild aminolysis.
vs. p-Nitrophenoxy: While the strongly electron-withdrawing nitro group makes p-nitrophenoxide a superior leaving group (pKa 7.15), it makes the carbamate highly susceptible to premature hydrolysis from atmospheric moisture. Phenyl 1H-indol-5-ylcarbamate avoids this degradation, allowing for long-term storage and reproducible stoichiometry[5].
Self-Validating Experimental Protocol
The following protocol details the synthesis of an asymmetric urea using phenyl 1H-indol-5-ylcarbamate. This workflow is designed as a self-validating system : the chemical properties of the leaving group are actively utilized to monitor reaction progress and guarantee product purity.
Materials Required:
Phenyl 1H-indol-5-ylcarbamate (1.0 eq)
Target Amine (Primary or Secondary) (1.2 eq)
N,N-Diisopropylethylamine (DIEA) (2.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
1M NaOH (Aqueous)
Step-by-Step Methodology:
Reagent Preparation: Dissolve phenyl 1H-indol-5-ylcarbamate (1.0 eq) in anhydrous DMF (0.2 M concentration) at room temperature.
Activation & Nucleophile Addition: Add the target amine (1.2 eq) followed by DIEA (2.0 eq).
Causality: DIEA is a non-nucleophilic base that selectively deprotonates the carbamate N-H, initiating the E1cB cascade without competing with the target amine for the resulting isocyanate.
Thermal Activation: Heat the reaction mixture to 60°C for 4–6 hours.
Self-Validation Checkpoint 1 (Kinetic): Monitor the reaction via LC-MS. The stoichiometric release of phenol (m/z 93 [M-H]⁻) acts as an internal kinetic monitor. The reaction is complete when the phenol integral plateaus and the carbamate mass disappears.
Thermodynamic Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash the organic layer three times with 1M NaOH.
Self-Validation Checkpoint 2 (Purification): Phenol has a pKa of 10.0. Washing with 1M NaOH (pH ~14) guarantees >99.99% ionization to sodium phenoxide. The charged phenoxide partitions entirely into the aqueous layer, mechanistically guaranteeing that the organic layer is free of the leaving group byproduct.
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure urea derivative.
Caption: Self-validating experimental workflow for synthesizing ureas from phenyl carbamates.
Reproducibility Validation of Phenyl 1H-Indol-5-ylcarbamate Batch Synthesis: A Comparative Guide
Executive Summary The synthesis of activated carbamates is a cornerstone methodology in modern pharmaceutical development. Specifically, phenyl 1H-indol-5-ylcarbamate serves as a critical electrophilic intermediate for t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of activated carbamates is a cornerstone methodology in modern pharmaceutical development. Specifically, phenyl 1H-indol-5-ylcarbamate serves as a critical electrophilic intermediate for the generation of unsymmetrical ureas—a ubiquitous pharmacophore found in kinase inhibitors and novel antiviral agents, such as the SARS-CoV-2 clinical candidate S-892216 [1].
By utilizing phenyl chloroformate to form an activated carbamate, chemists can bypass the use of highly toxic and unstable isocyanates [2]. However, the batch synthesis of phenyl 1H-indol-5-ylcarbamate is notoriously plagued by reproducibility issues. This guide objectively compares traditional manual batch synthesis against an automated, PAT-integrated (Process Analytical Technology) reactor platform, providing empirical data and a self-validating protocol to eliminate batch-to-batch variability.
Mechanistic Causality & The Reproducibility Challenge
To understand the necessity of an automated platform, we must first examine the causality behind the reaction's failure modes. The conversion of 5-aminoindole to phenyl 1H-indol-5-ylcarbamate via phenyl chloroformate is highly exothermic.
The Bis-Acylation Pathway (Over-reaction): While the primary amine of 5-aminoindole is highly nucleophilic, the resulting carbamate nitrogen retains residual nucleophilicity. If the reaction temperature spikes due to poor exotherm dissipation, or if there is a localized high concentration of phenyl chloroformate (poor mixing), the carbamate will attack a second equivalent of the reagent, forming an undesired bis-carbamate impurity.
Reagent Hydrolysis: Phenyl chloroformate is highly sensitive to moisture. Elevated temperatures in the presence of trace water rapidly accelerate its hydrolysis into phenol, carbon dioxide, and HCl, effectively altering the stoichiometry and stalling the primary reaction.
Reaction pathway showing target synthesis and temperature-dependent failure modes.
Platform Comparison: Automated vs. Traditional Batch
Achieving >98% purity of the mono-carbamate requires strict adherence to a narrow thermodynamic window. Below is a comparison of how different synthesis platforms handle these mechanistic demands.
Parameter
Traditional RBF (Manual Batch)
Automated Controlled Reactor (PAT-Integrated)
Thermal Regulation
Ice bath; delayed response to exotherms.
Active PID jacket cooling; instantaneous response.
Reagent Dosing
Manual addition funnel (inconsistent rate).
Gravimetric pump linked to temperature feedback.
Mixing Dynamics
Magnetic stir bar (vortexing, dead zones).
Overhead mechanical stirring (homogeneous shear).
Endpoint Determination
Offline TLC/HPLC (time-delayed).
In-line FTIR (real-time conversion tracking).
The Automated Control Logic
In an automated setup, the dosing of phenyl chloroformate is not dictated by time, but by the thermodynamic state of the reactor. This creates a closed-loop system that inherently prevents the conditions required for bis-acylation.
Feedback loop logic ensuring the reaction remains within the optimal thermodynamic window.
Self-Validating Experimental Protocol
To guarantee reproducibility, the following protocol is designed as a self-validating system . Progression to each subsequent step is contingent upon meeting specific, measurable criteria, eliminating guesswork.
Action: Charge the automated reactor with 5-aminoindole, pyridine, and DCM. Purge the headspace with dry N₂. Initiate overhead stirring at 300 RPM.
Validation Check: Oxygen sensor must read <0.1% O₂. In-line FTIR must show a stable baseline with complete dissolution of the substrate (absence of baseline scattering).
Step 2: Thermal Equilibration
Action: Program the reactor jacket to cool the internal mixture to 0 °C.
Validation Check: Internal temperature probe must register a stable 0 °C (± 0.5 °C) for at least 5 minutes before dosing begins.
Step 3: Feedback-Controlled Dosing
Action: Program the gravimetric pump to dose phenyl chloroformate (diluted in 2 vol DCM) at a baseline rate of 0.5 mL/min. Set a critical temperature limit of 4 °C.
Validation Check: If the internal temperature exceeds 4 °C, the pump must automatically pause until the temperature returns to ≤ 2 °C. This validates that the exotherm is being actively suppressed, preventing bis-acylation.
Step 4: Reaction Maturation & Endpoint
Action: Once dosing is complete, maintain the reaction at 0–5 °C for 60 minutes.
Validation Check: Monitor the in-line FTIR. The reaction is validated as complete when the primary amine N-H stretch (~3400 cm⁻¹) is depleted, and the carbamate C=O stretch (~1730 cm⁻¹) reaches a stable plateau for 10 consecutive minutes.
Step 5: Quench & Isolation
Action: Quench with cold water (5 vol) to destroy unreacted chloroformate. Separate the organic layer, wash with 1N HCl (to remove pyridine), and crystallize the product from DCM/Heptane.
Quantitative Validation & Experimental Data
To objectively validate the automated methodology, five consecutive batches of phenyl 1H-indol-5-ylcarbamate were synthesized using both the Traditional RBF method and the Automated PAT-Integrated method. The results are summarized below.
Table 1: Performance Comparison Across 5 Batches (100g Scale)
Metric
Traditional RBF (Mean ± SD)
Automated Reactor (Mean ± SD)
Improvement Factor
Isolated Yield (%)
78.4 ± 6.2
94.2 ± 0.8
+15.8% (Higher efficiency)
HPLC Purity (%)
92.1 ± 3.5
99.1 ± 0.2
+7.0% (Clinical grade)
Bis-carbamate Impurity (%)
4.8 ± 2.1
< 0.1 ± 0.02
48x Reduction
Unreacted Amine (%)
2.1 ± 1.4
< 0.1 ± 0.05
21x Reduction
Batch-to-Batch RSD (%)
7.9%
0.8%
~10x Greater Reproducibility
Data Interpretation:
The traditional method's high Relative Standard Deviation (RSD) of 7.9% highlights the unpredictability of manual dosing and delayed cooling. The localized heating caused a significant accumulation of the bis-carbamate impurity (up to 6.9% in the worst batch). Conversely, the automated reactor maintained strict thermal boundaries, resulting in an RSD of just 0.8% and near-total suppression of side reactions.
Conclusion
The batch synthesis of phenyl 1H-indol-5-ylcarbamate is highly sensitive to thermodynamic fluctuations. While traditional manual methods are sufficient for rough discovery-phase chemistry, they fail the rigorous reproducibility standards required for process scale-up. By transitioning to an automated, feedback-controlled reactor system, chemists can enforce strict causality over the reaction mechanism—suppressing bis-acylation and reagent hydrolysis—thereby yielding a highly pure, self-validating, and scalable process.
References
Sahara, N., Hirano, Y., Le, T. P., et al. (2025). Development of a Manufacturing Process for S-892216 Part I: A Novel Method for Constructing a Multi-Substituted Barbiturate Skeleton for Scalable Synthesis. Organic Process Research & Development, ACS Publications.[Link]
Davies, R., Rydberg, P., Westberg, E., Motwani, H. V., Johnstone, E., & Törnqvist, M. (2010). A New General Pathway for Synthesis of Reference Compounds of N-Terminal Valine−Isocyanate Adducts. Chemical Research in Toxicology, ACS Publications.[Link]
Validation
Comparative Toxicity and Mechanistic Profiles: Phenyl 1H-indol-5-ylcarbamate vs. Traditional Carbamates
Executive Summary & Rationale As drug development professionals, evaluating the safety windows and off-target liabilities of novel chemical entities is a critical phase of preclinical screening. Carbamates represent a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
As drug development professionals, evaluating the safety windows and off-target liabilities of novel chemical entities is a critical phase of preclinical screening. Carbamates represent a highly versatile, yet historically problematic, pharmacophore. Traditional N-methyl carbamates (such as physostigmine or the pesticide carbaryl) are notorious for their acute toxicity, which is driven by[1].
However, introducing significant steric bulk to the carbamate nitrogen—as seen in phenyl 1H-indol-5-ylcarbamate (an N-indolyl, O-phenyl carbamate)—fundamentally alters the molecule's interaction with . This guide provides an objective, data-driven comparison of the mechanistic divergence, toxicity profiles, and the self-validating experimental workflows required to benchmark phenyl 1H-indol-5-ylcarbamate against traditional carbamates.
Mechanistic Divergence: The Causality of Toxicity
Understanding the structural causality behind toxicity is essential for rational drug design. The toxicological outcomes of these two classes of carbamates diverge completely at the enzymatic level.
Traditional Carbamates (N-methyl / N-dimethyl):
The acute toxicity of traditional carbamates stems from their ability to act as high-affinity pseudo-substrates for mammalian AChE. The small N-methyl group allows the molecule to easily access the narrow, aromatic-lined active site gorge of AChE. Upon binding, the enzyme's catalytic serine (Ser203 in humans) attacks the carbonyl carbon, expelling the leaving group and forming a carbamoylated enzyme intermediate. This intermediate hydrolyzes slowly, leading to a massive accumulation of synaptic acetylcholine and resulting in severe cholinergic toxidrome ()[1].
Phenyl 1H-indol-5-ylcarbamate:
In stark contrast, phenyl 1H-indol-5-ylcarbamate features a bulky indole ring on the carbamate nitrogen. This steric bulk creates a profound steric clash within the restrictive acyl-binding pocket of mammalian AChE, drastically reducing its binding affinity and. Consequently, acute cholinergic toxicity is virtually eliminated. Instead, such bulky aryl carbamates redirect their affinity toward lipid hydrolases like Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL), which possess more accommodating, [2]. The primary toxicological endpoints shift from acute neurotoxicity to potential off-target lipid signaling disruption.
Mechanistic divergence: AChE carbamoylation vs. lipid hydrolase targeting by bulky aryl carbamates.
Comparative Toxicity Profiles
To objectively evaluate the safety window, we benchmark the predicted profile of phenyl 1H-indol-5-ylcarbamate against two standard N-methyl carbamates: Carbaryl (agrochemical) and Physostigmine (pharmaceutical).
Compound
Structural Class
Primary Target
Human AChE IC₅₀
Rodent Oral LD₅₀
Primary Toxicity Syndrome
Physostigmine
N-methyl carbamate
AChE
~10 nM
~2.5 mg/kg
Acute Cholinergic Crisis
Carbaryl
N-methyl carbamate
AChE
~30 nM
~250 mg/kg
Acute Cholinergic Crisis
Phenyl 1H-indol-5-ylcarbamate
N-indolyl carbamate
FAAH / MAGL
>50,000 nM
>2000 mg/kg
Mild Cannabimimetic
Data Interpretation: The >5000-fold drop in AChE affinity for the indolyl carbamate directly correlates with a massive expansion of the acute safety margin (LD₅₀ > 2000 mg/kg).
Experimental Validation Workflows
As scientists, we cannot rely on structural assumptions alone. The following protocols are engineered as self-validating systems to simultaneously confirm target engagement and rule out acute cholinergic liabilities.
Step-by-step experimental workflow for orthogonal target selectivity and in vivo toxicity profiling.
Rationale: Using orthogonal assays ensures that an observed lack of toxicity is due to true target selectivity, not simply poor aqueous solubility or rapid degradation.
Reagent Preparation: Prepare 10 mM stock solutions of phenyl 1H-indol-5-ylcarbamate, physostigmine (positive AChE control), and URB597 (positive FAAH control) in anhydrous DMSO to prevent premature hydrolysis.
AChE Counter-Screen (Modified Ellman’s Method):
Causality: We use DTNB as a colorimetric reporter because it reacts instantly with thiocholine (the product of acetylthiocholine hydrolysis), providing a real-time, self-validating kinetic readout of enzyme velocity.
Steps: Incubate recombinant human AChE (0.5 U/mL) with compound titrations (1 nM to 100 μM) in 0.1 M phosphate buffer (pH 8.0) for 15 minutes at 25°C. Add 0.5 mM DTNB and 0.5 mM acetylthiocholine iodide. Monitor absorbance at 412 nm kinetically for 5 minutes.
FAAH Engagement Assay (Fluorometric):
Causality: To confirm the redirection of [2], we must prove it actively inhibits its intended lipid hydrolase target.
Steps: Incubate human recombinant FAAH with compound titrations in Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% Triton X-100. Initiate the reaction with 2 μM AMC-arachidonoyl amide. Measure fluorescence (Ex: 340 nm / Em: 460 nm) to calculate the IC₅₀.
Protocol B: In Vivo Acute Toxicity & Behavioral Profiling
Rationale: In vitro selectivity must translate to in vivo safety. Carbamates undergo spontaneous decarbamoylation, meaning acute cholinergic signs peak rapidly but resolve quickly.
Model Selection & Dosing: Administer phenyl 1H-indol-5-ylcarbamate via oral gavage to adult male Sprague-Dawley rats (n=6/group) at 50, 500, and 2000 mg/kg. Use carbaryl (50 mg/kg) as a positive toxicity control.
Functional Observational Battery (FOB):
Causality: Continuous monitoring for the first 4 hours captures the peak Cmax effects. A 14-day follow-up ensures we capture any delayed neuropathy.
Steps: Score subjects for cholinergic signs: salivation, lacrimation, tremors, fasciculations, and [1]. Concurrently score for FAAH-inhibition signs (e.g., catalepsy, hypothermia via the tetrad assay).
Biomarker Validation: At study termination, harvest brain tissue and plasma. Measure residual AChE activity using the Ellman method to conclusively prove the lack of in vivo AChE carbamoylation by the indolyl derivative.
References
Carbamate Toxicity - StatPearls - NCBI Bookshelf
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597
Source: PubMed Central (PMC) - NIH
URL:[Link]
A Comprehensive Guide to the Safe Disposal of Phenyl 1H-indol-5-ylcarbamate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Phenyl 1H-indol-5-ylcarbamate, a compound of interest in contemporary drug discovery. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from related chemical structures, including carbamate esters and indole derivatives, to establish a robust and scientifically-grounded disposal procedure. Our approach is rooted in the principles of proactive risk mitigation and adherence to the highest standards of laboratory safety.
Hazard Assessment and Characterization
Before any handling or disposal, a thorough understanding of the potential hazards associated with Phenyl 1H-indol-5-ylcarbamate is paramount. This assessment is based on the toxicological profiles of its primary functional groups: the carbamate ester and the indole scaffold.
Carbamate Esters: This class of compounds is known for its potential to act as cholinesterase inhibitors.[1] Depending on the level of exposure, this can lead to a range of health effects.[1] Some carbamates are also suspected or known carcinogens.[1] The Environmental Protection Agency (EPA) has established specific Land Disposal Restrictions (LDR) for hazardous wastes from carbamate production, highlighting their environmental significance.[2]
Indole Derivatives: Indole and its derivatives are a ubiquitous scaffold in medicinal chemistry, known for a wide array of biological activities.[3] While many are therapeutically beneficial, some can be irritants or possess other toxic properties.[4] For instance, related compounds can cause skin, eye, and respiratory irritation.[4]
Based on this analysis, Phenyl 1H-indol-5-ylcarbamate must be treated as a hazardous substance. The following table summarizes the anticipated hazard classifications.
Hazard Type
Anticipated Classification
GHS Statement (Anticipated)
Rationale
Acute Toxicity (Oral)
Category 4
H302: Harmful if swallowed
Based on data for Phenyl Methylcarbamate.
Skin Irritation
Category 2
H315: Causes skin irritation
Common hazard for indole and phenol derivatives.[4]
Eye Irritation
Category 2A
H319: Causes serious eye irritation
Common hazard for indole and phenol derivatives.[4]
STOT SE 3: Specific Target Organ Toxicity - Single Exposure
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE protocols is non-negotiable when handling Phenyl 1H-indol-5-ylcarbamate for disposal. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of appropriate PPE to minimize chemical exposure.[6][7]
PPE Category
Specification
Standard
Hand Protection
Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[4]
OSHA 29 CFR 1910.133 or European Standard EN166.[8]
Skin and Body
A lab coat and appropriate protective clothing to prevent skin exposure.[4][8]
N/A
Respiratory
Use only in a well-ventilated area or under a chemical fume hood. If dust generation is possible, respiratory protection may be necessary.[4][9]
N/A
Step-by-Step Disposal Protocol
The disposal of Phenyl 1H-indol-5-ylcarbamate must be conducted in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][10] It must be treated as hazardous chemical waste.
Workflow for Disposal of Phenyl 1H-indol-5-ylcarbamate
Caption: Workflow for the proper disposal of Phenyl 1H-indol-5-ylcarbamate.
Detailed Steps:
Waste Segregation: Designate a specific, clearly labeled, and sealed container for "Phenyl 1H-indol-5-ylcarbamate and related solid waste."[1][4] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible wastes can react dangerously.[11]
Packaging Solid Waste:
Place solid Phenyl 1H-indol-5-ylcarbamate directly into the designated hazardous waste container.[1]
Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).
Any materials that come into contact with the compound, such as weighing paper, contaminated gloves, and pipette tips, must also be disposed of as hazardous waste in the same container.[1]
Handling Liquid Waste (Rinsate):
For cleaning contaminated glassware, rinse with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
The resulting solvent rinsate must be collected as hazardous liquid waste in a separate, appropriately labeled container.[1] Do not mix with solid waste.
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Phenyl 1H-indol-5-ylcarbamate," and all known hazard characteristics (e.g., "Toxic," "Irritant").[1][12]
Storage:
Keep the waste container securely sealed at all times, except when adding waste.[4] This prevents the release of vapors and potential spills.
Store the container in a designated Satellite Accumulation Area (SAA) that is away from incompatible materials.[11] Acids and bases should be stored separately.[11]
Partially filled containers may remain in an SAA for up to one year, while full containers must be removed within three days.[11]
Final Disposal:
Once the container is full, complete the date information on the hazardous waste tag.
Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Do not transport the hazardous waste yourself.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Control and Contain: If safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the spilled compound into the designated hazardous waste container.[1] Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth and any other cleanup materials as hazardous waste.[1]
First Aid:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact: Immediately wash affected skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Inhalation: Move the individual to fresh air. Seek medical attention if symptoms occur.[8]
Ingestion: Rinse mouth with water. Seek immediate medical attention.
Regulatory Framework
The disposal of hazardous chemical waste is governed by a stringent regulatory framework. Key regulations include:
OSHA 29 CFR 1910.1450 (The Laboratory Standard): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe use and disposal of hazardous chemicals.[6][13]
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste from "cradle to grave."[10] This includes regulations for waste identification, labeling, storage, and transportation.[10][12]
Your institution's EHS department is the primary resource for ensuring compliance with all applicable regulations.
References
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
29 CFR 1910.1450 — OSHA Laboratory Standard.
Proper Disposal of Indole-3-Carboxaldehyde: A Guide for Laboratory Professionals.
The Laboratory Standard | Office of Clinical and Research Safety.
Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
A Guide for Laboratories and Industries: Chemical Safety Standards. (2025, May 20).
SAFETY DATA SHEET - Phenyl carbamate. (2025, December 22).
Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide.
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21).
SAFETY DATA SHEET_5020-0035 InertSustain Phenyl. (2018, December 12).
SAFETY DATA SHEET - 3-Phenylphenol. (2025, November 6).
Kovac's Indole Reagent, Safety Data Sheet, English. (2019, October 30).
SAFETY DATA SHEET - Unspecified chemical.
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13).
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25).
SAFETY DATA SHEET - Phenyl Methylcarbamate. (2025, November 27).
Carbamates Waste Compatibility.
A safety and chemical disposal guideline for Minilab users. (2020, April 2).
Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994, March 1).
Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23).
Regulation of Laboratory Waste.
Laboratory Hazardous Waste Disposal Guidelines.
Safety data sheet - Pyraclostrobin. (2025, August 4).
C001 - Disposal of Hazardous Chemical Waste. Retrieved from a university Health, Safety and Environment Office.
Disposal of Chemicals used in the Illicit Manufacture of Drugs.
How does your lab dispose of harmful reagents used in cultures? (2023, February 4).
A GUIDE TO THE CHEMICAL WASTE CONTROL SCHEME. Retrieved from the Environmental Protection Department of Hong Kong.
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
Personal protective equipment for handling Phenyl 1H-indol-5-ylcarbamate
Standard Operating Procedure & Safety Matrix: Handling Phenyl 1H-indol-5-ylcarbamate in Urea Synthesis As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals wit...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & Safety Matrix: Handling Phenyl 1H-indol-5-ylcarbamate in Urea Synthesis
As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with field-proven, actionable protocols for handling Phenyl 1H-indol-5-ylcarbamate (CAS: 109737-03-3). This guide moves beyond standard safety data sheets by explaining the causality behind our safety measures and providing a self-validating operational workflow.
Mechanistic Profile & Hazard Causality
Phenyl 1H-indol-5-ylcarbamate is a highly reactive aryl carbamate utilized extensively as an activated building block in medicinal chemistry[1]. Unlike standard alkyl carbamates (e.g., Boc or Cbz groups) which are highly stable, phenyl carbamates are engineered with a phenoxy leaving group. This allows them to undergo facile nucleophilic acyl substitution when treated with amines to yield unsymmetrical ureas[2].
The Dual-Hazard Paradigm:
Handling this compound requires mitigating two distinct hazard profiles:
Inherent Solid-State Hazards: The dry powder carries standard GHS classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].
Reaction-State Hazards (The Phenol Risk): The defining operational hazard occurs during its use. Upon nucleophilic attack, the molecule ejects phenol as a stoichiometric byproduct[4]. Phenol is highly toxic, corrosive, and rapidly absorbed through the skin. Your safety protocols must account for the generation of phenol in solution, not just the starting powder.
Personal Protective Equipment (PPE) Matrix
The following PPE is mandatory. The selection is predicated on the dual risk of powder inhalation during weighing and solvent/phenol exposure during the reaction workflow.
Protective Gear
Specification & Standard
Mechanistic Rationale & Material Compatibility
Hand Protection
Nitrile (0.11 mm for solid; >0.38 mm or Butyl Rubber for solutions)
Standard nitrile protects against the dry powder. However, reactions are typically run in DMF or THF, which rapidly permeate thin nitrile. Heavy-duty gloves prevent solvent-mediated phenol absorption.
Eye Protection
ANSI Z87.1+ Chemical Splash Goggles
Prevents fine powder from causing H319 serious eye irritation during transfer, and protects against splashing of corrosive phenol byproducts during workup.
Body Protection
Flame-Retardant Lab Coat (Nomex or 100% Cotton)
Synthetic blends (e.g., polyester) can melt into the skin if exposed to flammable solvent fires (THF). Cotton or Nomex provides a safe thermal barrier.
Respiratory
Chemical Fume Hood (Face velocity 80-120 fpm)
Mitigates H335 respiratory irritation risk from airborne particulates and aggressively extracts volatile phenol vapors generated during the reaction.
Operational Workflow: Synthesis of 1-(1H-indol-5-yl)-3-alkylureas
This protocol outlines the safe, self-validating conversion of Phenyl 1H-indol-5-ylcarbamate into a target urea.
Step 1: Preparation and Weighing
Action: Weigh Phenyl 1H-indol-5-ylcarbamate (1.0 eq) and the target primary/secondary amine (1.2 eq) inside a static-free enclosure or fume hood.
Causality: The 0.2 eq excess of amine ensures complete consumption of the carbamate, preventing unreacted, reactive starting material from complicating downstream purification and waste streams.
Step 2: Reaction Assembly
Action: Dissolve the carbamate in anhydrous THF or DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) followed by the amine.
Causality: DIEA serves a critical dual purpose: it maintains the amine in its reactive, free-base form and neutralizes any acidic byproducts, accelerating the formation of the transient tetrahedral intermediate[2].
Step 3: Self-Validating Monitoring
Action: Stir at room temperature to 50°C for 2-4 hours. Monitor via LC-MS.
Validation Check: This reaction is a self-validating system. As the target urea forms, phenol is released stoichiometrically. You can definitively validate reaction progress by tracking the disappearance of the carbamate mass, the appearance of the target urea mass, and the simultaneous appearance of the phenol mass (m/z 93 [M-H]-)[4].
Step 4: Quenching and Workup
Action: Quench the reaction with 1M NaOH (aqueous), then extract with Ethyl Acetate.
Causality: The basic aqueous wash is critical for both safety and purity. NaOH deprotonates the byproduct phenol (pKa ~9.95) into sodium phenoxide. This ionic conversion drives the toxic byproduct entirely into the aqueous layer, safely removing the primary hazard from your organic product layer.
Reaction Pathway Visualization
The following diagram illustrates the chemical workflow and the generation of the toxic byproduct that dictates our PPE and disposal strategies.
Figure 1: Reaction pathway of Phenyl 1H-indol-5-ylcarbamate yielding unsymmetrical ureas and phenol.
Spill Response & Disposal Plan
Solid Spill (Dry Powder):
Do not sweep dry. Sweeping aerosolizes the H335 respiratory irritant.
Cover the spill with damp paper towels (using water or dilute ethanol) to suppress dust generation.
Wipe up carefully and place the contaminated materials in a sealed, labeled solid hazardous waste container for incineration.
Evacuate the immediate area if the spill occurs outside the fume hood.
Apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads) to contain the solvent and the phenol.
Neutralize the area with a mild alkaline solution (e.g., sodium carbonate) to stabilize residual phenol as a phenoxide salt, minimizing toxic off-gassing.
Disposal Protocols:
Unreacted Phenyl 1H-indol-5-ylcarbamate must be treated as toxic organic waste. Crucially, liquid waste from the reaction workup containing the phenol byproduct must be collected in designated "Basic Aqueous Waste" streams. Ensure the waste container is explicitly labeled with "Contains Phenol" to prevent accidental mixing with acidic waste, which could re-protonate the phenoxide and release volatile phenol gas.